molecular formula C19H38O3S B8701945 (Z)-Octadec-9-en-1-yl methanesulfonate

(Z)-Octadec-9-en-1-yl methanesulfonate

Cat. No.: B8701945
M. Wt: 346.6 g/mol
InChI Key: SFCVHVDJESFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Octadec-9-en-1-yl methanesulfonate is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-Octadec-9-en-1-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Octadec-9-en-1-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

octadec-9-enyl methanesulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3

InChI Key

SFCVHVDJESFESU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Oleyl methanesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Oleyl Methanesulfonate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oleyl methanesulfonate, also known as oleyl mesylate, is a significant chemical intermediate, valued for its role as a potent alkylating agent. As the methanesulfonate ester of oleyl alcohol, it combines the lipophilic properties of a long-chain unsaturated fatty alcohol with the high reactivity of the mesylate leaving group. This guide provides a comprehensive technical overview of oleyl methanesulfonate, covering its chemical properties, synthesis, reactivity, applications in research and drug development, analytical characterization, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize or may encounter this compound in their work.

Core Chemical and Physical Properties

Oleyl methanesulfonate is an organic ester characterized by a C18 monounsaturated oleyl chain linked to a methanesulfonate group. The cis configuration of the double bond at the C9 position is a defining feature derived from its precursor, oleyl alcohol.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₈O₃S[1]
Molecular Weight 346.57 g/mol [1]
CAS Number 35709-09-2[1]
Synonyms Oleyl mesylate, cis-9-Octadecenyl mesylate, (Z)-9-Octadecen-1-yl methanesulfonate[1]
Appearance Varies; typically a liquid or low-melting solid at room temperatureInferred from oleyl moiety
Storage Freezer (-20°C), under inert gas[1]

Synthesis of Oleyl Methanesulfonate

The synthesis of oleyl methanesulfonate follows a standard procedure for the formation of alkyl mesylates: the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Mechanism

The synthesis is a nucleophilic acyl substitution where the oxygen of oleyl alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine, such as triethylamine (TEA), acts as a base to quench the hydrochloric acid generated, driving the reaction to completion.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

  • Oleyl alcohol (1 equivalent)

  • Methanesulfonyl chloride (1.1 - 1.5 equivalents)

  • Triethylamine (1.2 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve oleyl alcohol in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the oleyl alcohol spot is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.

Synthesis Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Purification A Dissolve Oleyl Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine (Base) B->C D Add Methanesulfonyl Chloride (Dropwise) C->D E Stir and Monitor by TLC D->E F Quench with Cold Water E->F Reaction Complete G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry Organic Layer (MgSO₄) G->H I Filter and Concentrate H->I J Purify via Column Chromatography (If Necessary) I->J K Oleyl Methanesulfonate J->K Final Product

Caption: Workflow for the synthesis of oleyl methanesulfonate.

Chemical Reactivity and Applications

The utility of oleyl methanesulfonate stems from the methanesulfonate anion being an exceptionally good leaving group in nucleophilic substitution reactions.[2] This property makes the compound a powerful oleylating agent.

Nucleophilic Substitution (Sₙ2) Reactions

Oleyl methanesulfonate is an excellent substrate for Sₙ2 reactions.[3] A wide range of nucleophiles can displace the mesylate group, allowing for the covalent attachment of the oleyl chain to various molecules.

General Reaction: Nu⁻ + CH₃(CH₂)₇CH=CH(CH₂)₈-OMs → CH₃(CH₂)₇CH=CH(CH₂)₈-Nu + MsO⁻

Where:

  • Nu⁻ = Nucleophile (e.g., N₃⁻, CN⁻, R-COO⁻, R-O⁻, I⁻)

  • -OMs = Methanesulfonate (leaving group)

This reactivity is fundamental in synthetic organic chemistry, particularly in lipid science.

Applications in Drug Development and Research
  • Synthesis of Lipid Conjugates: The lipophilic oleyl chain can be introduced into peptides, oligosaccharides, or small-molecule drugs to enhance their membrane permeability, modify their pharmacokinetic profile, or for targeted delivery applications.[4] Oleyl methanesulfonate serves as a key intermediate for creating these lipidated molecules.[]

  • Precursor for Complex Lipids: It is used in the synthesis of specialized phospholipids, ethers, and other lipid structures where a pre-formed C18:1 chain is required.

  • Alkylating Agent in Mechanistic Studies: Like other alkyl methanesulfonates, it can be used as a research tool to study the effects of DNA alkylation.[6][7] However, its use in this context requires extreme caution due to its potential genotoxicity.

Analytical Characterization

Ensuring the purity and structural integrity of oleyl methanesulfonate is critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ -CH₂-~0.88Triplet
-CH₂ - (bulk methylene)~1.26Broad Singlet
=CH-CH₂ -~2.01Multiplet
CH₃ -SO₃-~3.00Singlet
-CH₂ -O-SO₂-~4.22Triplet
-CH=CH-~5.35Multiplet
¹³C NMR Assignment Expected Chemical Shift (δ, ppm)
CH₃ -CH₂-~14
-CH₂ - (bulk methylene)~22-32
CH₃ -SO₃-~38
-CH₂ -O-SO₂-~70
-CH =CH -~129-130
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can be used for trace-level detection. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for analyzing alkyl methanesulfonates.[8][9][10]

  • Expected Molecular Ion (M⁺): m/z 346.25

  • Common Fragments: Loss of the mesylate group, fragmentation along the alkyl chain.

Quality Control Workflow

Caption: Analytical workflow for quality control of oleyl methanesulfonate.

Safety, Handling, and Genotoxicity

Alkyl methanesulfonates as a class are potent alkylating agents and must be handled with extreme caution.[11] Their primary toxicological concern is genotoxicity (the ability to damage DNA), which can lead to mutagenic and carcinogenic effects.[12][13][14][15]

Hazard Classification

While a specific, comprehensive toxicological profile for oleyl methanesulfonate is not widely published, it should be treated with the same level of caution as well-studied analogues like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

  • Expected Hazards: Harmful if swallowed, causes skin and serious eye irritation/damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.[1][12]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle oleyl methanesulfonate in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

  • Eye Protection: Use chemical safety goggles and/or a full-face shield.[1]

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Spill Management: Have a spill kit ready containing an inert absorbent material. Do not flush to drains.[1]

Genotoxicity Considerations in Drug Development

The presence of alkyl methanesulfonates as impurities in active pharmaceutical ingredients (APIs) is a major concern for regulatory agencies.[16][17] If oleyl methanesulfonate is used in a synthetic process, robust measures must be taken to ensure its complete removal from the final drug product to levels below the Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day exposure.[16] Validated, sensitive analytical methods (e.g., GC-MS or LC-MS) are required to quantify any residual levels.[8][17]

The mechanism of genotoxicity involves the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine and the N3 position of adenine. This can lead to base mispairing during DNA replication, causing mutations.[15]

G cluster_0 Alkylation Event A Oleyl Methanesulfonate (Alkylating Agent) C Formation of Oleyl-Guanine Adduct A->C Sₙ2 Attack B DNA (Guanine N7 site) B->C Nucleophile D Replication Fork Stalling & Base Mispairing C->D During DNA Replication E Point Mutation (Genotoxicity) D->E Leads to

Caption: Simplified mechanism of DNA alkylation by oleyl methanesulfonate.

Conclusion

Oleyl methanesulfonate is a valuable and highly reactive intermediate in organic and medicinal chemistry. Its ability to efficiently transfer a lipophilic oleyl chain makes it a key building block for complex lipids and drug conjugates. However, its utility is intrinsically linked to its potent alkylating nature, which necessitates stringent handling procedures and rigorous analytical controls to mitigate the significant risks of genotoxicity. A thorough understanding of its chemistry, applications, and hazards is paramount for its safe and effective use in research and development.

References

  • CymitQuimica. (n.d.). Oleyl methane sulfonate.
  • Larodan. (n.d.). Oleyl methane sulfonate. Retrieved from Larodan Research Grade Lipids website.
  • New Jersey Department of Health. (2000, May). Hazard Summary: Ethyl Methanesulfonate. Retrieved from [Link]

  • DTIC. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]

  • Reddy, G. S., et al. (n.d.). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

  • Eder, E., et al. (1992).
  • Research and Reviews. (n.d.).
  • Heflich, R. H., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis.
  • Chen, Y., et al. (2020). Determination of genotoxic impurities of alkyl methanesulfonates in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of China Pharmaceutical University.
  • Hindawi. (2025, August 8). Potential of NMR Spectroscopy in the Characterization of Nonconventional Oils. Retrieved from [Link]

  • World Journal of Environmental Biosciences. (n.d.). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay.
  • BenchChem. (2025, December). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
  • van Delft, J. H., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
  • EBSCO. (n.d.). Alkylating agents in chemotherapy.
  • Taylor & Francis. (n.d.). Ethyl methanesulfonate – Knowledge and References. Retrieved from [Link]

  • Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Retrieved from [Link]

  • SciSpace. (n.d.). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical.
  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • PubMed. (2004, June 15). Development of novel alkylating drugs as anticancer agents. Retrieved from [Link]

  • PubMed. (2021, July 12). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.).
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (n.d.).
  • ResearchGate. (2004, April 15).
  • Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]

  • OpenStax. (n.d.). Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
  • PubMed. (2005, January 15). Synthesis of a lipid conjugate of SO3Le(a)
  • ResearchGate. (n.d.). Multifaceted Applications of Solid Lipid: A Comprehensive Review.
  • PMC. (2021, March 24). Protocol for ethyl methanesulphonate (EMS)
  • PMC. (2022, March 17).

Sources

The Solvation Dynamics and Applied Solubility of (Z)-Octadec-9-en-1-yl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Octadec-9-en-1-yl methanesulfonate (CAS: 35709-09-2), commonly referred to as Oleyl mesylate , is a highly versatile electrophilic intermediate. It is predominantly utilized in the synthesis of cationic and ionizable lipids—such as DODMA (1,2-dioleyloxy-3-dimethylaminopropane)—which are foundational to modern Lipid Nanoparticle (LNP) drug delivery systems and mRNA vaccines[1].

Because the molecule features a massive hydrophobic hydrocarbon tail juxtaposed with a polar, reactive leaving group, its solubility profile is highly specific. Understanding the thermodynamics of its solvation is critical for optimizing reaction kinetics, preventing premature hydrolysis, and maximizing yields during nucleophilic substitution (SN2) workflows. This whitepaper details the solubility parameters of oleyl mesylate, the causality behind its solvent interactions, and field-validated protocols for its application.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of oleyl mesylate, one must deconstruct its molecular architecture:

  • The Oleyl Chain (C18, cis-Δ9): The 18-carbon monounsaturated chain dominates the molecule's partition coefficient (LogP). The cis-double bond introduces a "kink" in the alkyl chain, preventing tight crystalline packing. This structural feature lowers the melting point, rendering the compound a liquid or low-melting paste at room temperature, which thermodynamically favors rapid dissolution in non-polar solvents.

  • The Methanesulfonate (Mesylate) Headgroup: The

    
     group is highly polar and possesses a strong dipole moment. However, it is an aprotic group (lacking hydrogen-bond donors).
    

The Causality of Solvent Compatibility: Because the lipophilic tail overwhelmingly dictates the molecule's bulk properties, oleyl mesylate is completely insoluble in water[2]. In highly polar protic solvents (like water or cold methanol), the hydrophobic effect forces the oleyl chains to aggregate, causing precipitation. Conversely, in non-polar or polar aprotic solvents (e.g., Dichloromethane, THF, DMF), the solvent molecules easily overcome the weak intermolecular van der Waals forces between the oleyl chains, leading to complete and rapid solvation[2].

Solvation Root Select Solvent for Oleyl Mesylate NonPolar Non-Polar / Weakly Polar (Hexane, Toluene, DCM) Root->NonPolar LogP Matching PolarAprotic Polar Aprotic (DMF, DMSO, THF) Root->PolarAprotic Dipole Interaction PolarProtic Polar Protic (Water, Methanol) Root->PolarProtic Hydrophobic Rejection Res1 Excellent Solubility Ideal for Extraction/Synthesis NonPolar->Res1 Res2 Good Solubility Ideal for SN2 Reactions PolarAprotic->Res2 Res3 Poor/Insoluble Causes Precipitation/Hydrolysis PolarProtic->Res3

Thermodynamic decision tree for selecting solvents for Oleyl Mesylate.

Empirical Solubility Profile in Organic Solvents

The table below synthesizes the solubility of (Z)-Octadec-9-en-1-yl methanesulfonate across various solvent classes, providing actionable data for synthetic planning.

SolventPolarity IndexSolubility LevelMechanistic Rationale & Practical Application
Dichloromethane (DCM) 3.1Highly Soluble (>100 mg/mL)Ideal for primary synthesis and stock solutions. The low dielectric constant perfectly solvates the C18 chain without degrading the mesylate.
Hexane / Heptane 0.1Highly SolubleMatches the non-polar nature of the oleyl tail. Used extensively in liquid-liquid extraction during aqueous workups.
Tetrahydrofuran (THF) 4.0Highly SolubleExcellent bridging solvent. Solvates both the lipophilic mesylate and polar nucleophiles (e.g., diols) during SN2 reactions.
Dimethylformamide (DMF) 6.4SolubleSoluble in DMF[2]. Highly recommended for SN2 alkylation reactions as it leaves nucleophiles unsolvated, accelerating reaction rates.
Dimethyl Sulfoxide (DMSO) 7.2SolubleSoluble in DMSO[2]. Primarily used for preparing concentrated stock solutions for biological or formulation assays.
Ethanol (Absolute) 5.2SolubleSoluble in Ethanol[2]. Useful as a co-solvent for lipid mixing and downstream LNP formulation via ethanol injection.
Water 10.2InsolubleThe C18 chain causes total hydrophobic rejection. Prolonged exposure to moisture can lead to slow hydrolysis of the mesylate group.

Mechanistic Role in Lipid Nanoparticle (LNP) Synthesis

Oleyl mesylate is not an end-product; it is a critical intermediate. Its primary industrial value lies in its ability to transfer the oleyl chain to nucleophilic centers (amines or alcohols) to create functionalized lipids[3].

In the synthesis of DODMA (a precursor to LNP formulations), oleyl mesylate undergoes an SN2 reaction with 3-dimethylaminopropane-1,2-diol[1]. The choice of solvent here is dictated by solubility: the solvent must completely dissolve the highly lipophilic oleyl mesylate while also dissolving the polar diol and the basic catalyst (e.g., Sodium Hydride). Polar aprotic solvents like THF or DMF are chosen because they satisfy both solubility requirements while accelerating the SN2 transition state.

G A Oleyl Alcohol (Hydrophobic Precursor) C (Z)-Octadec-9-en-1-yl methanesulfonate (Oleyl Mesylate) A->C Mesylation (0°C to RT) B Methanesulfonyl Chloride + Triethylamine (DCM) B->C E DODMA (Ionizable Cationic Lipid) C->E Nucleophilic Substitution (SN2) D 3-Dimethylaminopropane-1,2-diol + Strong Base (THF/DMF) D->E F Lipid Nanoparticle (LNP) Formulation E->F Ethanol Injection Method

Synthesis pathway demonstrating the intermediate role of Oleyl Mesylate in LNP production.

Validated Experimental Protocols

The following protocols are engineered to maintain scientific integrity, ensuring that the solubility properties of oleyl mesylate are leveraged to prevent degradation and maximize reaction efficiency.

Protocol A: Preparation and Storage of Oleyl Mesylate Stock Solutions

Rationale: While oleyl mesylate is relatively stable, the mesylate group is a good leaving group and can undergo slow hydrolysis if exposed to atmospheric moisture. Preparing stocks in anhydrous, non-polar solvents prevents this.

  • Equilibration: Remove the bulk (Z)-Octadec-9-en-1-yl methanesulfonate from -20°C storage[4] and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Solvent Preparation: Dispense anhydrous Dichloromethane (DCM) or Hexane into a flame-dried volumetric flask under an inert Argon atmosphere.

  • Dissolution: Weigh the required mass of oleyl mesylate (e.g., 500 mg) and transfer it quantitatively into the solvent. The dissolution will be immediate and endothermic.

  • Storage: Seal the flask with a suba-seal, purge with Argon, and store at -20°C[3].

Protocol B: SN2 Alkylation for DODMA Synthesis

Rationale: This protocol utilizes THF to bridge the solubility gap between the highly lipophilic oleyl mesylate and the polar nucleophile.

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equivalent of 3-dimethylaminopropane-1,2-diol in anhydrous THF. Slowly add 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes to form the alkoxide.

  • Alkylation: Dissolve 2.1 equivalents of (Z)-Octadec-9-en-1-yl methanesulfonate in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reflux: Heat the reaction to 65°C (THF reflux) for 12-16 hours. The polar aprotic nature of THF keeps the oleyl chains solvated while leaving the alkoxide nucleophile highly reactive.

  • Workup (Exploiting Solubility): Quench the reaction carefully with cold water. Extract the mixture with Hexane (3x). Causality: The highly lipophilic DODMA product and any unreacted oleyl mesylate will partition exclusively into the Hexane layer, while the sodium mesylate byproduct and unreacted diol will remain in the aqueous layer.

  • Purification: Dry the combined Hexane layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    

References

  • LookChem. "Oleyl methanesulfonate - Properties, Solubility, and Synthetics." LookChem Chemical Database. Available at:[Link]

  • Carl Roth. "(Z)-Octadec-9-en-1-yl methanesulfonate, 500 mg - Product Data." Carl Roth Research Chemicals. Available at:[Link]

Sources

Oleyl Mesylate in Advanced Lipid Synthesis: Mechanistic Utility, Experimental Workflows, and Supplier Market Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of lipid nanoparticle (LNP) formulation and targeted drug delivery, Oleyl Mesylate (CAS: 35709-09-2), also known as cis-9-octadecenyl methanesulfonate, serves as a critical electrophilic intermediate. As a Senior Application Scientist, I frequently observe that the bottleneck in novel bioconjugate and cationic lipid development is not the conceptual design, but the precise execution of the lipid tail conjugation. This technical guide deconstructs the mechanistic advantages of oleyl mesylate, provides a causality-driven, self-validating synthesis protocol, and breaks down the current commercial supplier landscape and pricing metrics for R&D procurement.

Chemical Properties & Mechanistic Utility

When designing synthetic pathways for lipid-based drug delivery systems, the choice of the leaving group on the alkylating agent dictates the yield and purity of the final construct. Oleyl mesylate is preferred over its halogenated counterparts (oleyl chloride or oleyl bromide) for several mechanistic reasons:

  • Superior Leaving Group Dynamics: The methanesulfonate (mesylate) group is an exceptional leaving group. Upon nucleophilic attack, the departing sulfonate anion is highly stabilized by resonance across its three equivalent oxygen atoms. This facilitates highly efficient bimolecular nucleophilic substitution (

    
    ) reactions.
    
  • Suppression of Elimination Pathways: Primary and secondary alkyl halides are notorious for undergoing competitive bimolecular elimination (

    
    ) when exposed to the strong bases required for amine or alcohol deprotonation. The mesylate group offers a finely tuned balance of reactivity and stability, significantly minimizing 
    
    
    
    byproducts.
  • Membrane Fluidity: The preservation of the cis-9 double bond in the oleyl tail is non-negotiable. This unsaturation introduces a "kink" in the hydrophobic tail, which lowers the phase transition temperature of the resulting lipid, providing the membrane fluidity necessary for endosomal escape in LNP formulations.

The mechanistic reliability of oleyl mesylate makes it the reagent of choice for synthesizing complex architectures, such as the highly pH-sensitive diortho ester phosphocholine (OEPC) liposomes utilized in acid-triggered drug delivery networks ().

Experimental Workflow: Alkylation for Cationic Lipid Synthesis

The following protocol details the conjugation of an oleyl tail to a secondary amine headgroup. Do not merely follow these steps; understand the physicochemical causality driving each parameter.

Step 1: System Preparation (Inert Atmosphere)
  • Action: Flame-dry a 2-neck round-bottom flask, equip it with a reflux condenser, and purge continuously with argon.

  • Causality: The cis-9 double bond of the oleyl chain is highly susceptible to auto-oxidation. Furthermore, ambient moisture will competitively hydrolyze the electrophilic mesylate into methanesulfonic acid and oleyl alcohol, destroying your reagent and drastically reducing yield.

Step 2: Nucleophile Activation
  • Action: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of Potassium Carbonate (

    
    ). Stir for 30 minutes at 25°C.
    
  • Causality:

    
     acts as a mild, non-nucleophilic base. It deprotonates the amine to maximize its nucleophilicity without acting as a competing nucleophile against the electrophile. Anhydrous DMF is chosen for its high dielectric constant, which solvates the ions and accelerates the 
    
    
    
    transition state.
Step 3: Electrophilic Addition & Heating
  • Action: Add 1.1 equivalents of Oleyl Mesylate dropwise via a syringe pump. Elevate the reaction temperature to 60°C and maintain for 12-18 hours.

  • Causality: Dropwise addition prevents localized concentration spikes that lead to dialkylation. Gentle heating (60°C) provides the necessary activation energy for the

    
     substitution while deliberately avoiding higher temperatures (>90°C) that would trigger unwanted 
    
    
    
    elimination or thermal isomerization of the cis-alkene to the trans-isomer.
Step 4: Self-Validating Quality Control
  • Action: Monitor reaction progression via Thin-Layer Chromatography (TLC) and confirm the final purified structure via

    
    -NMR.
    
  • Validation: This protocol is a self-validating system. On TLC, the complete disappearance of the oleyl mesylate spot and the emergence of a lower

    
     product spot indicates successful conversion. Post-column chromatography, 
    
    
    
    -NMR must definitively prove alkylation via two markers: the complete disappearance of the mesyl methyl protons (a sharp singlet at ~3.0 ppm) and the preservation of the multiplet at ~5.3 ppm, confirming the cis-alkene remains structurally intact.

Process Visualization

G N1 Nucleophile (Secondary Amine) N2 Deprotonation (K2CO3 / NaH) N1->N2 Base Addition N4 SN2 Alkylation (Anhydrous DMF, 60°C) N2->N4 Activated Nucleophile N3 Oleyl Mesylate (Electrophile) N3->N4 Dropwise Addition N5 Crude Cationic Lipid N4->N5 12-18h Reaction N6 Validation (1H-NMR / TLC) N5->N6 Quality Control

Fig 1: SN2 Alkylation Workflow using Oleyl Mesylate for Lipid Synthesis.

Quantitative Data: Supplier Market Analysis & Pricing

For R&D professionals, sourcing high-purity oleyl mesylate is a critical logistical step. Because it is a highly specialized, reactive intermediate, it is typically synthesized on-demand or sold in milligram quantities. This results in a high price-per-gram metric in the commercial catalog market.

Below is a consolidated market analysis of current suppliers offering Oleyl Mesylate (CAS: 35709-09-2):

SupplierCatalog / RefPurityQuantityEstimated Price (USD)Price per Gram (USD/g)
Larodan (via CymitQuimica) 48-44-1801>99%100 mg~$88.00 (€81.00)~$880.00
Santa Cruz Biotechnology sc-35709-09-2≥98%CustomInquire for QuoteVariable
MedChemExpress HY-142985>98%CustomInquire for QuoteVariable
Shanghai Nianxing Industrial N/A99.0%BulkInquire for QuoteVariable

Note: Due to the extreme commercial markups at the milligram scale (~$880/gram), laboratories scaling up to multi-gram or kilogram quantities of LNPs almost universally synthesize oleyl mesylate in-house by reacting oleyl alcohol with methanesulfonyl chloride in the presence of triethylamine at 0°C.

Storage and Handling Parameters

To protect your investment, commercial or synthesized oleyl mesylate must be strictly stored at -20°C (freezer) under an inert atmosphere. Exposure to light and oxygen will cause auto-oxidation of the allylic carbons adjacent to the cis-9 double bond, leading to polymerization and reagent degradation.

References

  • Title: Acid-Triggered Transformation of Diortho Ester Phosphocholine Liposome Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link][1]

Sources

Technical Safety & Handling Guide: (Z)-Octadec-9-en-1-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Advanced Safety Guide
Subject: Oleyl Mesylate (CAS: 35709-09-2)[1][2]

Executive Technical Summary

(Z)-Octadec-9-en-1-yl methanesulfonate (commonly Oleyl Mesylate ) is a lipophilic electrophile used primarily as a synthetic intermediate to introduce the oleyl group via nucleophilic substitution. While valuable in lipid nanoparticle (LNP) and surfactant synthesis, it is structurally classified as an Alkyl Mesylate , a cohort of high-potency Genotoxic Impurities (GTIs) .

Unlike short-chain analogs (e.g., Methyl Methanesulfonate) which are water-soluble and rapidly hydrolyzed, Oleyl Mesylate combines high lipophilicity with alkylating potential. This creates unique challenges in decontamination and trace analysis , as the molecule persists in lipid bilayers and resists aqueous quenching methods due to phase separation.

Critical Hazard Alert: This compound is a direct-acting alkylating agent. It can methylate DNA without metabolic activation. Strict adherence to ICH M7 guidelines is required during pharmaceutical development.

Molecular Identification & Physical Profile

ParameterDataTechnical Note
IUPAC Name (Z)-Octadec-9-en-1-yl methanesulfonate
Common Name Oleyl Mesylate
CAS Number 35709-09-2 Verified Identifier
Molecular Formula

Molecular Weight 346.57 g/mol
Physical State Viscous Liquid (Colorless to Pale Yellow)
Boiling Point >400°C (Predicted)Decomposes before boiling at atm pressure.[1][2][3]
Solubility Soluble: DCM, THF, Hexane, Ethyl Acetate.Insoluble: Water.Critical Safety Factor: Aqueous washes will NOT remove this residue effectively.
Reactivity Electrophilic (

substrate)
Reacts with amines, thiols, and DNA bases.

Toxicological Mechanism: The Alkylation Pathway

To understand the safety protocols, one must understand the mechanism of toxicity.[4] Oleyl mesylate functions as a "soft" electrophile. The methanesulfonate group (


) is an excellent leaving group, allowing nucleophiles to attack the 

-carbon.

In a biological context, the nucleophile is often the


 or 

position of Guanine in DNA. This alkylation event leads to mispairing during replication (G-C

A-T transition), causing permanent genetic mutations.
Diagram 1: Genotoxicity Mechanism & Fate

GenotoxicityMechanism OleylMs (Z)-Octadec-9-en-1-yl methanesulfonate (Electrophile) Adduct DNA Adduct (O6-alkylguanine) OleylMs->Adduct SN2 Attack Excretion Mercapturic Acid Conjugate OleylMs->Excretion GST Catalysis DNA Genomic DNA (Nucleophile) DNA->Adduct Glutathione Glutathione (GSH) (Detoxification) Glutathione->Excretion Mutation Replication Error (Carcinogenesis) Adduct->Mutation Lack of Repair

Caption: The dual fate of Oleyl Mesylate: Direct DNA alkylation leading to mutagenesis vs. Glutathione conjugation leading to detoxification.

Handling, Storage, & Stability

Storage Protocol
  • Temperature: Store at -20°C. Mesylates can slowly autocatalyze their own decomposition if residual acid is present.

  • Atmosphere: Store under Argon or Nitrogen.[5] Moisture can hydrolyze the ester, releasing Methanesulfonic Acid (MSA), which is corrosive but non-genotoxic.

  • Container: Amber glass with PTFE-lined caps. Avoid plastics that may absorb the lipophilic tail.

Engineering Controls
  • Containment: All weighing and transfer must occur inside a Chemical Fume Hood or Glovebox .

  • Pressure: Do not subject to high heat or distillation at atmospheric pressure; rapid decomposition may occur.

Emergency Response: The "Solubilize-Quench" System

Standard MSDS advice often suggests "rinse with water."[6] This is dangerous for Oleyl Mesylate. Because the molecule is lipophilic, water will bead up on the surface, leaving the active alkylating agent underneath, unreacted.

The Protocol: You must use a biphasic or miscible organic system to ensure the quenching agent contacts the mesylate.

Diagram 2: Chemical Spill & Decontamination Workflow

SpillResponse Spill Spill / Contamination (Oleyl Mesylate) Isolate 1. Isolate Area Don Double Nitrile Gloves Spill->Isolate Solubilize 2. Apply Solvent (Acetone or Methanol) Isolate->Solubilize Mobilize Lipids Quench 3. Apply Nucleophile (20% Sodium Thiosulfate) Solubilize->Quench Phase Contact Wait 4. Reaction Time (>30 Minutes) Quench->Wait SN2 Reaction Verify 5. pH Check & Disposal Wait->Verify

Caption: Correct decontamination requires solubilization before chemical neutralization to overcome lipophilic phase separation.

Detailed Decontamination Solution

Prepare the following "Decon Mix" for laboratory surfaces:

  • Solvent Carrier: 50% Methanol or Acetone (to dissolve the oleyl chain).

  • Active Agent: 20% Sodium Thiosulfate (

    
    ) or 10% Ammonium Hydroxide.
    
    • Mechanism:[7] Thiosulfate is a soft nucleophile that reacts rapidly with the mesylate to form a non-toxic Bunte salt.

  • Surfactant: 1% SDS (Sodium Dodecyl Sulfate) to aid in lifting the lipid from surfaces.

Procedure:

  • Absorb bulk liquid with chemically inert pads.

  • Flood the area with Decon Mix .

  • Allow 30 minutes of contact time.

  • Rinse with water.[6][8][9]

Analytical Strategy: Trace Detection

In pharmaceutical development, you must prove this impurity is cleared to below Threshold of Toxicological Concern (TTC) levels (often < 1.5


 g/day ).
Methodology: LC-MS/MS (Preferred)

Gas Chromatography (GC) is risky due to the high boiling point and potential thermal degradation of the oleyl chain. Liquid Chromatography (LC) is superior.

  • Column: C18 Reverse Phase (High hydrophobicity required to retain the C18 chain).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • Target Ion: Look for the

      
       adduct (Mass ~364.6) or the loss of the mesyl group.
      
  • Derivatization (Alternative): If sensitivity is low, react the sample with sodium iodide (Finkelstein reaction) to convert Oleyl Mesylate to Oleyl Iodide, which has higher ionization efficiency.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).

  • PubChem. Compound Summary: Methanesulfonate.[10] National Library of Medicine.

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley-Blackwell. (2010). (Standard text for GTI mechanisms).
  • ECHA (European Chemicals Agency). Registration Dossier: Methanesulfonates. (General hazard classification for alkyl mesylates).

  • Snodin, D.J. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. (2006).[7][11] (Seminal paper on mesylate formation and stability).

Sources

The Synthetic Chemist's Guide to Oleyl Mesylate: A Versatile Lipophilic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Activating the Oleyl Moiety for Advanced Synthesis

In the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science, the ability to selectively functionalize long aliphatic chains is of paramount importance. Oleyl alcohol, a readily available C18 monounsaturated fatty alcohol, represents a valuable starting material due to its biocompatibility and useful physical properties. However, its native hydroxyl group is a notoriously poor leaving group, rendering it unreactive toward nucleophilic substitution. The conversion of oleyl alcohol to oleyl mesylate is a critical activation step, transforming the inert alcohol into a highly versatile electrophile, primed for a wide array of synthetic transformations.

This technical guide provides a comprehensive overview of oleyl mesylate, its nomenclature, and its central role as a synthetic intermediate. We will delve into the practical aspects of its synthesis and subsequent use in nucleophilic substitution reactions, offering detailed, field-proven protocols. Furthermore, this guide will explore the rationale behind experimental choices, compare oleyl mesylate to its common analogs, and illuminate its growing significance in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs) for mRNA therapeutics.

Part 1: Nomenclature and Synonyms of Oleyl Mesylate

Clarity in chemical communication is essential. Oleyl mesylate is known by several systematic and common names in the literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searching and procurement.

The term "mesylate" itself is a common abbreviation for methanesulfonate . The core structure consists of the oleyl group, which is a (Z)-octadec-9-en-1-yl chain, attached to a methanesulfonate ester.

Common Synonyms for Oleyl Mesylate:

  • (9Z)-9-Octadecen-1-yl methanesulfonate[1]

  • (Z)-9-Octadecen-1-yl methanesulfonate[2][3]

  • cis-9-Octadecenyl mesylate[3][4]

  • Oleyl methanesulfonate[2][3][4]

  • (9Z)-1-Methanesulfonate-9-octadecen-1-ol[2]

  • (Z)-1-((Methylsulfonyl)oxy)octadec-9-ene[3][5]

  • 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)-[5]

Key Identifiers:

  • CAS Number: 35709-09-2[2][3][4][5]

  • Molecular Formula: C₁₉H₃₈O₃S[2][3][4]

  • Molecular Weight: 346.57 g/mol [2][3]

Part 2: The Role of Sulfonate Esters in Synthesis: Why Choose a Mesylate?

The conversion of an alcohol's hydroxyl group into a sulfonate ester is a fundamental strategy in organic synthesis to create an excellent leaving group.[6][7] The efficacy of sulfonate anions as leaving groups stems from their exceptional stability, which is a consequence of the negative charge being delocalized through resonance across the three oxygen atoms of the sulfonyl group.[7] This stability means they are the conjugate bases of strong acids (e.g., methanesulfonic acid) and, therefore, are very weak bases, making their departure from the carbon center energetically favorable.[8]

While several sulfonate esters are commonly used, the choice between them often comes down to a balance of reactivity, steric hindrance, cost, and ease of handling.

A Comparative Analysis: Mesylates vs. Tosylates and Other Sulfonates

The most common alternatives to mesylates are tosylates (p-toluenesulfonates). While both are excellent leaving groups, there are subtle but important differences.

  • Reactivity: Mesylates are generally considered to be slightly more reactive and, therefore, a slightly better leaving group than tosylates in Sₙ2 reactions. This is attributed to the lower steric bulk of the methyl group compared to the p-tolyl group and the slightly greater electron-withdrawing nature of the methyl group in this context.[9]

  • Steric Hindrance: The smaller size of the mesyl group can be an advantage when dealing with sterically hindered alcohols or nucleophiles.

  • Crystallinity: Tosylates, due to the presence of the aromatic ring, are often crystalline solids, which can facilitate purification of the intermediate sulfonate ester by recrystallization. Mesylates of long-chain alcohols like oleyl alcohol are typically oils or low-melting solids.

  • Visualization: The aromatic ring in tosylates makes them UV-active, which simplifies monitoring reactions by thin-layer chromatography (TLC).

The following table summarizes the relative reactivity of common sulfonate leaving groups in Sₙ2 reactions.

Leaving GroupAbbreviationStructureRelative Rate (krel)
AcetateOAcCH₃CO₂⁻1 x 10⁻¹⁰
Mesylate OMs CH₃SO₃⁻ 1.00
TosylateOTsp-CH₃C₆H₄SO₃⁻0.70
BrosylateOBsp-BrC₆H₄SO₃⁻2.62
NosylateONsp-NO₂C₆H₄SO₃⁻11.6
TriflateOTfCF₃SO₃⁻56,000

Data adapted from Wipf Group, University of Pittsburgh.[8]

As the data indicates, while triflates are exceptionally reactive, they are also more expensive and can be less stable. For many applications, including the synthesis of lipid components, the reactivity of a mesylate provides an optimal balance of reaction efficiency and cost-effectiveness. The choice of a mesylate for activating oleyl alcohol is therefore a judicious one, offering high reactivity in a cost-effective and straightforward manner.

Part 3: Experimental Protocols and Mechanistic Insights

Protocol 1: Synthesis of Oleyl Mesylate from Oleyl Alcohol

This protocol details the conversion of the primary alcohol in oleyl alcohol to a methanesulfonate ester. The reaction proceeds via nucleophilic attack of the alcohol onto the sulfur atom of methanesulfonyl chloride (MsCl), followed by deprotonation.

  • Reagents:

    • Oleyl Alcohol: The starting material. Ensure it is dry, as water will consume the methanesulfonyl chloride.

    • Methanesulfonyl Chloride (MsCl): The electrophilic source of the mesyl group. It is highly reactive and moisture-sensitive.

    • Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[6] This prevents the HCl from protonating the alcohol or causing side reactions. TEA is often preferred for its stronger basicity and ease of removal during workup.

  • Solvent:

    • Dichloromethane (DCM): A dry, aprotic solvent is essential. DCM is a good choice as it dissolves the nonpolar oleyl alcohol and the other reagents, while being unreactive under the reaction conditions.[10]

  • Temperature:

    • 0 °C to Room Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction upon addition of MsCl.[10] Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oleyl alcohol (1.0 eq).

  • Dissolution: Dissolve the oleyl alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (oleyl mesylate).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oleyl mesylate, which is typically a pale yellow oil.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

The reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur of methanesulfonyl chloride. The resulting intermediate is then deprotonated by triethylamine to yield the final product and triethylammonium chloride.

Caption: Mechanism for the synthesis of oleyl mesylate.

Protocol 2: Nucleophilic Substitution of Oleyl Mesylate with Sodium Azide

This protocol demonstrates a typical Sₙ2 reaction using oleyl mesylate to produce oleyl azide. Oleyl azide is a useful intermediate for synthesizing oleylamine (via reduction) or for use in "click chemistry" reactions.

  • Reagents:

    • Oleyl Mesylate: The electrophile with a good leaving group.

    • Sodium Azide (NaN₃): A potent nucleophile. It is important to handle sodium azide with care as it is toxic and potentially explosive, especially in the presence of acid or heavy metals.

  • Solvent:

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is crucial for Sₙ2 reactions.[11] These solvents solvate the cation (Na⁺) but not the anion (N₃⁻), leaving the azide nucleophile "naked" and highly reactive. They also readily dissolve the oleyl mesylate.

  • Temperature:

    • Elevated Temperature (e.g., 60-80 °C): While the reaction can proceed at room temperature, heating is often employed to increase the reaction rate, especially given the steric bulk of the long oleyl chain.

  • Preparation: To a round-bottom flask, add oleyl mesylate (1.0 eq) and sodium azide (NaN₃, 2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10-20 volumes).

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The product, oleyl azide, will be less polar than the starting oleyl mesylate. The reaction is often complete within 4-16 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of water and transfer to a separatory funnel.

    • Extract the aqueous phase with a nonpolar solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oleyl azide can be purified by silica gel column chromatography to yield a clear, colorless oil.

This reaction is a classic example of an Sₙ2 mechanism. The azide anion acts as a nucleophile, attacking the carbon atom attached to the mesylate group from the backside. This backside attack leads to the displacement of the mesylate leaving group in a single, concerted step.

Caption: The Sₙ2 mechanism for the synthesis of oleyl azide.

Part 4: Applications in Drug Development - Building Blocks for Lipid Nanoparticles

The convergence of organic synthesis and drug delivery has become increasingly prominent, particularly with the success of mRNA vaccines, which rely on Lipid Nanoparticles (LNPs) for delivery.[3][12] LNPs are complex assemblies that protect the fragile mRNA and facilitate its entry into cells. A key component of these LNPs is the ionizable lipid .[13]

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic amine-containing headgroup and two or more hydrophobic lipid tails.[3] The oleyl group, with its C18 chain and cis-double bond, is a common and highly effective lipid tail used in the design of these lipids.[3] Oleyl mesylate serves as a perfect precursor for attaching these lipid tails to a central scaffold.

Hypothetical Synthesis of an Ionizable Lipid using Oleyl Mesylate

Many ionizable lipids feature a tertiary amine headgroup. A common synthetic strategy involves the dialkylation of a primary amine with an appropriate electrophile. Oleyl mesylate is an ideal reagent for this purpose.

The workflow below illustrates a plausible synthetic route where oleyl mesylate is used to append the oleyl tails to a diol-amine scaffold, a common structural motif in advanced ionizable lipids.

lnp_synthesis_workflow Workflow: Oleyl Mesylate in Ionizable Lipid Synthesis A Oleyl Alcohol (Starting Material) B Protocol 1: Mesylation with MsCl, TEA A->B C Oleyl Mesylate (Activated Intermediate) B->C E Sₙ2 Dialkylation (Core Reaction) C->E D Amine-Diol Scaffold (Headgroup Precursor) D->E F Ionizable Lipid (Final Product for LNP) E->F G LNP Formulation with mRNA F->G

Caption: Role of oleyl mesylate in ionizable lipid synthesis.

In this process, the nucleophilic nitrogen of the amine scaffold would attack two equivalents of oleyl mesylate, displacing the mesylate leaving group and forming the final ionizable lipid. This molecule can then be formulated with other components (cholesterol, helper lipids, PEG-lipids) and mRNA to self-assemble into functional LNPs for therapeutic delivery.[14] The synthesis of a diverse library of such lipids, enabled by versatile intermediates like oleyl mesylate, is a cornerstone of modern drug delivery research, allowing for the fine-tuning of LNP properties for enhanced efficacy and safety.[2][15]

Conclusion

Oleyl mesylate is more than just a chemical synonym; it is a pivotal intermediate that unlocks the synthetic potential of the oleyl moiety. By converting a poor leaving group into an excellent one, it provides a reliable and efficient entry point for a vast range of nucleophilic substitution reactions. For researchers in organic synthesis, it is a workhorse reagent for introducing long, unsaturated lipid chains. For professionals in drug development, it is a key building block in the rational design of sophisticated lipid-based delivery systems that are at the forefront of modern medicine. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. (Conceptual link, specific synthesis not detailed)
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Alabi, C. A., et al. (2013). Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace@MIT. [Link]

  • Common Organic Chemistry. Substitution (Mesylate) - Azide. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Kinetics and mechanism of the hydrolysis of methanesulfonyl chloride in water and in 2,2,2-trifluoroethanol-water and 1,1,1,3,3,3-hexafluoro-2-propanol-water mixtures. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Ghoshal, A., & Meitei, Y. D. (2013). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Helvetica Chimica Acta, 96(10), 1879-1886.
  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Govindaraju, T. (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors to versatile 1,2-cis-diamines. Indian Journal of Chemistry, 45B, 1492-1498. [Link]

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Mourdik, Y., et al. (2021). Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Nanoscale Horizons, 6(4), 289-305. (Discusses oleyl-based reagents)
  • Allen, C. F. H., & Bell, A. (1944). Undecyl Isocyanate. Organic Syntheses, 24, 94. [Link] (General azide synthesis principles)

  • Adkins, H., & Gillespie, R. H. (1949). Oleyl alcohol. Organic Syntheses, 29, 80. [Link]

  • Bio-Synthesis Inc. Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

  • Rokhum, L., & Bez, G. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-691. [Link]

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700. [Link]

  • Anwar, W. M. K., et al. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Molecules, 29(4), 868. [Link]

  • Paunov, V. N. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Applied Nano Materials, 6(17), 14655-14681. [Link]

  • Tenchov, R., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. ACS Nano, 16(7), 9932-9960. [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Ionizable Lipids Using Oleyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ionizable lipids are the functional cornerstone of Lipid Nanoparticles (LNPs), the delivery vehicles responsible for the success of mRNA-based therapeutics (e.g., COVID-19 vaccines).[1][2][3] These lipids must balance two opposing states: they must be positively charged at acidic pH (to complex with anionic mRNA during formulation and facilitate endosomal escape) and neutral at physiological pH (to minimize toxicity in circulation).[1][4]

While reductive amination is a common synthetic route, direct N-alkylation using Oleyl Mesylate offers a distinct advantage: it avoids the use of unstable aldehydes and toxic reducing agents. Oleyl mesylate (Oleyl methanesulfonate) serves as a stable, crystalline-free electrophile that introduces the hydrophobic oleyl tail—critical for the "conical" shape required for membrane fusion.

This application note details a robust protocol for synthesizing a tertiary amino-lipid (analogous to the DLin-KC2-DMA/DLin-MC3-DMA class) via nucleophilic substitution (


) using oleyl mesylate.
Key Advantages of Oleyl Mesylate
  • Stability: More stable to hydrolysis and light compared to oleyl iodide or bromide.

  • Selectivity: Controlled reactivity profile reduces the risk of "runaway" exhaustive alkylation compared to more aggressive halides.

  • Safety: Avoids the formation of halogenated byproducts, though residual mesylates must be strictly controlled as potential genotoxic impurities (GTIs).

Chemical Basis & Reaction Mechanism[5][6][7][8][9]

The synthesis relies on an


 nucleophilic substitution. The amine headgroup (nucleophile) attacks the electrophilic carbon of the oleyl mesylate, displacing the methanesulfonate group (

), which is an excellent leaving group.
Reaction Scheme


  • Nucleophile: Primary or secondary amine (Headgroup).

  • Electrophile: Oleyl Mesylate (Tail source).

  • Base: Potassium Carbonate (

    
    ) acts as a scavenger for the methanesulfonic acid generated, driving the equilibrium forward.
    
Mechanistic Visualization

ReactionMechanism Amine Amine Core (Nucleophile) Transition Transition State [SN2] Amine->Transition + Base (K2CO3) Mesylate Oleyl Mesylate (Electrophile) Mesylate->Transition Product Ionizable Lipid (Tertiary Amine) Transition->Product Inversion/Substitution Byproduct Potassium Mesylate (Salt) Transition->Byproduct

Figure 1:


 Reaction pathway for lipid tail attachment.

Materials & Equipment

Reagents Table
ReagentRolePurity / GradeNotes
Amine Core Nucleophile>98%e.g., 3-(dimethylamino)-1,2-propanediol or 4-aminobutanol derivatives.
Oleyl Mesylate Electrophile>95%Store at -20°C. Ensure cis-bond integrity.
Potassium Carbonate (

)
BaseAnhydrousFinely ground powder is preferred for kinetics.
Ethanol (EtOH) SolventAnhydrousAcetonitrile is an alternative if higher T is needed.
Dichloromethane (DCM) ExtractionHPLC GradeFor work-up.
Silica Gel Stationary Phase40-63

For column chromatography.
Safety Pre-Requisites
  • Genotoxicity Warning: Alkyl mesylates are potential genotoxic impurities (GTIs). Handle in a fume hood with double gloves. All waste must be treated with a nucleophile (e.g., dilute NaOH or thiosulfate) to quench residual alkylating agent before disposal.

  • Oxidation: The oleyl chain contains a cis-double bond susceptible to oxidation. Use degassed solvents and keep under inert atmosphere (

    
     or Ar).
    

Experimental Protocol

Phase 1: The Alkylation Reaction
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvent Preparation: Add 20 mL of anhydrous Ethanol to the flask.

  • Reactant Addition:

    • Add 1.0 equivalent (e.g., 5.0 mmol) of the Amine Core .

    • Add 2.2 equivalents (e.g., 11.0 mmol) of Oleyl Mesylate . Note: A slight excess (10%) ensures complete conversion of a primary amine to the tertiary lipid.

    • Add 3.0 equivalents (e.g., 15.0 mmol) of Potassium Carbonate (

      
      ) .
      
  • Reaction:

    • Heat the mixture to reflux (

      
      )  under 
      
      
      
      atmosphere.
    • Stir vigorously for 16–24 hours .

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the amine starting material and the mono-alkylated intermediate.

Phase 2: Work-up and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium salts (

    
     and Potassium Mesylate) through a Celite pad. Rinse the pad with cold Ethanol.
    
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude oily residue.

  • Extraction:

    • Redissolve the residue in 50 mL DCM .

    • Wash with 30 mL Saturated

      
        (to remove acidic impurities).
      
    • Wash with 30 mL Brine .

    • Dry the organic layer over anhydrous

      
       .[2]
      
    • Filter and concentrate in vacuo.[2]

Phase 3: Purification (Critical Step)

Purification is vital to remove the excess Oleyl Mesylate (GTI) and any mono-alkylated byproducts.

  • Column Chromatography: Pack a silica gel column.

  • Elution Gradient:

    • Start: 100% DCM (to elute non-polar impurities/excess oleyl mesylate).

    • Ramp: 0%

      
       5% MeOH in DCM (elutes the target ionizable lipid).
      
    • Tip: Adding 0.1%

      
       to the eluent keeps the amine deprotonated and improves peak shape.
      
  • Fraction Collection: Collect fractions containing the spot with

    
     (in 5% MeOH/DCM).
    
  • Final Drying: Concentrate pure fractions and dry under high vacuum for 24 hours to remove trace solvents. Store at -20°C under Argon.

Process Workflow Diagram

Workflow Start Start: Reagent Prep (Inert Atmosphere) Reaction Alkylation Reaction (EtOH, Reflux, 16-24h) Start->Reaction Check QC Check (TLC/LCMS) Complete Conversion? Reaction->Check Check->Reaction No (Incomplete) Workup Work-up (Filter Salts -> DCM Extraction) Check->Workup Yes Purify Purification (Silica Column: DCM/MeOH) Workup->Purify Final Final Product (Ionizable Lipid) Purify->Final

Figure 2: End-to-end synthesis and purification workflow.

Quality Control & Characterization

To validate the synthesis (Trustworthiness), the following data must be acquired:

  • 
     NMR (
    
    
    
    ):
    • Olefinic Protons: Multiplet at

      
       5.3–5.4 ppm (confirms presence of oleyl tail).
      
    • Headgroup Protons: Shift in the

      
      -protons of the amine core (indicating alkylation).
      
    • Absence of Mesylate: Ensure no singlet at

      
       3.0 ppm (methyl of mesylate group).
      
  • LC-MS (ESI+): Confirm the parent ion

    
    .
    
  • HPLC-CAD (Charged Aerosol Detection): Preferred over UV because lipids lack strong chromophores. Purity should be >95%.

Troubleshooting & Expert Tips

  • Issue: Incomplete Alkylation (Mono-alkylated product persists).

    • Cause: Steric hindrance or insufficient temperature.

    • Fix: Switch solvent to Acetonitrile (reflux at

      
      ) or Toluene  (
      
      
      
      ). Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) to generate the more reactive Oleyl Iodide in situ (Finkelstein condition).
  • Issue: Brown/Dark Product.

    • Cause: Oxidation of the amine or alkene.

    • Fix: Ensure strict

      
       flushing. Add an antioxidant like BHT (butylated hydroxytoluene) to the reaction if permissible for downstream use.
      
  • Issue: Emulsions during Extraction.

    • Cause: Amphiphilic nature of the lipid.

    • Fix: Add a small amount of MeOH to the organic phase or use saturated brine/centrifugation to break the emulsion.

References

  • Semple, S. C., et al. (2010).[5] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176. Link

  • Maier, M. A., et al. (2013).[4][5] Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics.[4][5] Molecular Therapy, 21(8), 1570–1578.[4] Link

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[5][6] Nature Biotechnology, 26(5), 561–569. Link

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines, 9(1), 65. Link

Sources

Application Note: Controlled N-Alkylation of Amines with Oleyl Mesylate for Cationic Lipid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Reaction causality, chemoselectivity, and step-by-step protocols for synthesizing oleyl-amine derivatives.

Introduction & Scope

Cationic and ionizable lipids are the foundational excipients in lipid nanoparticle (LNP) technologies, enabling the intracellular delivery of mRNA and siRNA therapeutics[1],[2]. The synthesis of critical LNP components—such as DODMA (1,2-dioleyloxy-3-dimethylaminopropane) and its analogues—frequently relies on the nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of primary or secondary amines using long-chain electrophiles like oleyl mesylate,[3].

This application note provides an authoritative guide on controlling the chemoselectivity of amine alkylation. By understanding the thermodynamic and steric drivers of the reaction, scientists can prevent over-alkylation and reliably synthesize high-purity secondary and tertiary oleylamines.

Mechanistic Causality: Managing the "Runaway Train"

Direct alkylation of amines via


 pathways is notoriously difficult to control. When a primary amine reacts with oleyl mesylate, the resulting secondary amine becomes more nucleophilic than the starting material due to the electron-donating inductive effect of the newly attached oleyl chain[4]. This increased nucleophilicity drives a cascade of subsequent alkylations—a phenomenon classically termed the 4[4].

If left uncontrolled, the reaction rapidly bypasses the desired secondary or tertiary amine to form unwanted quaternary ammonium salts. To establish a self-validating, highly controlled reaction system, we must manipulate stoichiometry and sterics:

  • Mono-alkylation (Targeting Secondary Amines): To synthesize a secondary amine without forming tertiary byproducts, the primary amine must statistically outcompete the newly formed secondary amine. This is achieved by using a massive molar excess (3.0 to 5.0 equivalents) of the primary amine[5].

  • Di-alkylation (Targeting Tertiary Amines): When synthesizing tertiary amino lipids (e.g., DODMA), a strong, non-nucleophilic base like Sodium Hydride (NaH) is utilized. NaH irreversibly deprotonates the intermediate, driving the reaction forward while neutralizing the methanesulfonic acid byproduct[3]. Quaternary ammonium salt formation is naturally suppressed here; the severe steric hindrance imparted by two bulky, 18-carbon oleyl chains prevents the tertiary amine from attacking a third oleyl mesylate molecule[4].

AmineAlkylation A Primary Amine (1°) C Secondary Amine (2°) A->C SN2 Step 1 B Oleyl Mesylate (Electrophile) B->C D Tertiary Amine (3°) C->D SN2 Step 2 (Faster) E Quaternary Salt (4° Ammonium) D->E SN2 Step 3 (Sterically Hindered)

Figure 1: SN2 runaway alkylation pathway of amines with oleyl mesylate.

Experimental Protocols

The following methodologies are engineered to be self-validating, incorporating specific in-process checks (e.g., TLC monitoring) and rigorous quenching steps to ensure safety and high yield.

Protocol A: Synthesis of a Secondary Oleylamine (Mono-alkylation)

Objective: Selectively mono-alkylate a primary amine while suppressing tertiary amine formation.

  • Preparation: Dissolve the primary amine (e.g., 3-amino-1,2-propanediol) in anhydrous acetonitrile at room temperature under a nitrogen atmosphere. Ensure the primary amine is present at a 3.0 molar equivalent excess relative to the electrophile[5].

  • Alkylation: Slowly add 1.0 molar equivalent of oleyl mesylate dropwise to the stirring solution.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel plate (Ethyl Acetate:Hexane 1:1). The loss of the oleyl mesylate spot indicates reaction completion[1],[5].

  • Purification: Precipitate the product as a hydrobromide or hydrochloride salt to isolate the pure secondary amine from the excess unreacted primary amine[5].

Protocol B: Synthesis of a Tertiary Amino Lipid (e.g., DODMA)

Objective: Complete di-alkylation of a precursor using oleyl mesylate to form a tertiary amine lipid suitable for LNP formulation.

  • Deprotonation: In a flame-dried, pear-shaped round-bottom flask under argon, add anhydrous benzene (or toluene for higher reflux temperatures) to Sodium Hydride (NaH, 95%, ~8.5 equivalents)[3].

  • Precursor Addition: Slowly add a solution of the amine/diol precursor (e.g., N,N-dimethylaminopropane-1,2-diol, 1.0 eq) in benzene. Stir for 10 minutes to allow complete deprotonation[3].

  • Electrophile Addition: Add oleyl mesylate (2.46 equivalents) dissolved in benzene to the reaction mixture[3].

  • Reflux: Heat the reaction mixture to reflux under argon overnight. The high temperature is required to overcome the steric hindrance of the second oleyl chain addition[3].

  • Quenching (Critical Safety Step): Cool the flask to room temperature. Transfer to a large Erlenmeyer flask and slowly add ethanol under argon to safely quench the unreacted NaH[5],[3].

  • Phase Separation: Add water to achieve a Benzene:Ethanol:Water ratio of approximately 1:1:0.6 (v/v). Extract the organic phase, concentrate via rotary evaporation, and purify via flash chromatography[3].

Quantitative Data & Reaction Optimization

To assist formulation scientists in scaling these reactions, the following table summarizes the optimized stoichiometric and environmental conditions required to dictate the final substitution state of the amine.

Table 1: Reaction Condition Optimization for Amine Alkylation

Target ProductStarting AmineOleyl Mesylate (Eq.)Base / AdditiveSolvent & TempExpected Yield
Secondary Amine Primary (3.0 - 5.0 eq)1.0 eqNone (Amine acts as base)Acetonitrile, RT>75%
Tertiary Amine Secondary (1.0 eq)1.1 - 1.2 eqN,N-DiisopropylethylamineAcetonitrile, 60°C80-90%
Di-alkylated Lipid Primary Diol (1.0 eq)2.2 - 2.5 eqNaH (Excess, ~8.5 eq)Benzene, Reflux~76%

Downstream Application: LNP Formulation Workflow

Once the tertiary oleyl-amine (e.g., DODMA or DLinDMA analogue) is synthesized and purified, it serves as the primary cationic/ionizable lipid in LNP formulations. These lipids are combined with helper lipids, cholesterol, and PEG-lipids in an organic phase, and rapidly mixed with an aqueous nucleic acid solution via microfluidic devices to self-assemble into therapeutic LNPs[2],[6].

LNP_Workflow N1 Oleyl-Amine Lipid (Cationic/Ionizable) N4 Microfluidic Mixing (Ethanol + Aqueous pH 4) N1->N4 Organic Phase N2 Helper Lipids (Cholesterol, PEG) N2->N4 Organic Phase N3 Nucleic Acid (siRNA/mRNA) N3->N4 Aqueous Phase N5 Lipid Nanoparticle (Self-Assembled LNP) N4->N5 Rapid Precipitation N6 Intracellular Delivery & Endosomal Escape N5->N6 In Vivo Application

Figure 2: Downstream formulation workflow of synthesized oleyl-amines into LNPs.

References

1.5 - Google Patents[5] 2.4 - Master Organic Chemistry[4] 3.3 - Ambeed[3] 4. 1 - Justia Patents[1] 5.2 - Google Patents[2] 6.6 - Google Patents[6]

Sources

Application Note: High-Purity Synthesis & Formulation of Oleyl-Derived Ionizable Lipids for LNPs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Safety Notice

Strict Distinction Required: Oleyl mesylate is not a formulation excipient. It is a reactive chemical intermediate (alkylating agent) used to synthesize ionizable cationic lipids.

  • Role: It serves as the electrophile to attach oleyl (C18:1) tails to an amine core via nucleophilic substitution.[1]

  • Safety Critical: As a mesylate ester, it is classified as a Potential Genotoxic Impurity (PGI) .[2] It must be rigorously removed from the final lipid product before LNP formulation.

This guide details the end-to-end workflow: (1) Synthesis of the ionizable lipid using oleyl mesylate, (2) Purification to remove genotoxic residuals, and (3) Formulation of the resulting lipid into mRNA-loaded LNPs.

Part 1: Scientific Rationale

Why Oleyl Mesylate?

In the design of ionizable lipids (e.g., analogs of DLin-MC3-DMA or KC2), the hydrophobic tail dictates the LNP's phase transition temperature (


) and fluidity.
  • The Oleyl Advantage: The oleyl chain (C18:1, cis-9) introduces a "kink" in the lipid tail. This prevents tight packing in the LNP bilayer, increasing fluidity. High fluidity facilitates fusion with the endosomal membrane, a critical step for cytosolic release of mRNA.

  • The Mesylate Advantage: Compared to oleyl bromide or chloride, oleyl mesylate often allows for milder reaction conditions and avoids the formation of distinct halide byproducts that can be difficult to separate from tertiary amines.

The Reaction Mechanism

The synthesis relies on an


 nucleophilic substitution where the amine core attacks the electrophilic carbon attached to the mesylate leaving group.

G cluster_0 Critical Purity Step Amine Amine Core (Nucleophile) Transition Transition State (SN2) Amine->Transition + Base / Heat OleylMs Oleyl Mesylate (Electrophile) OleylMs->Transition Product Ionizable Lipid (Target) Transition->Product Waste Methanesulfonic Acid (Byproduct) Transition->Waste

Figure 1: Reaction pathway for lipid synthesis. The mesylate group (OMs) is displaced by the amine, creating the lipid tail.

Part 2: Synthesis Protocol (Precursor to LNP)

Objective: Synthesize a di-oleyl ionizable lipid (e.g., DODMA analog) using oleyl mesylate.

Materials
  • Precursor: Oleyl Mesylate (>98% purity).

  • Core: 3-(Dimethylamino)-1,2-propanediol (or specific amine core of interest).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen.

    • Dissolve 1.0 equivalent (eq) of the Amine Core in anhydrous ACN.

  • Activation:

    • Add 3.0 eq of anhydrous

      
      . Stir for 15 minutes at room temperature.
      
  • Addition:

    • Add 2.2 eq of Oleyl Mesylate dropwise. (Slight excess ensures complete alkylation of the amine, but increases purification burden).

  • Reflux:

    • Heat the reaction to 80°C (reflux) for 16–24 hours. Monitor via TLC (Thin Layer Chromatography) using Dichloromethane/Methanol (90:10).

    • Endpoint: Disappearance of the oleyl mesylate spot and appearance of the UV-active/iodine-active lipid product.

  • Work-up:

    • Cool to room temperature. Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) to remove residual salts and methanesulfonic acid.
      

Part 3: Purification (The PGI Removal)

CRITICAL: Residual oleyl mesylate is genotoxic. You must demonstrate its removal to


 ppm levels depending on daily dose limits (TTC).
  • Column Chromatography:

    • Stationary Phase: Silica Gel (High purity).

    • Mobile Phase: Gradient elution. Start with 100% Hexanes

      
       0-10% Ethyl Acetate 
      
      
      
      Dichloromethane/Methanol (for the final amine product).
    • Logic: Oleyl mesylate is non-polar and will elute early (with hexanes/EtOAc). The ionizable lipid (tertiary amine) is polar and will stick until the methanol gradient is applied.

  • Verification (QC):

    • Run GC-MS or LC-MS/MS on the final fraction.

    • Acceptance Criteria: Oleyl Mesylate peak Not Detected (LOD < 1 ppm).

Part 4: LNP Formulation Protocol

Now that you have the Purified Oleyl-Lipid , you can formulate the LNP.

Reagent Preparation

Prepare the lipid mix in Ethanol and the mRNA in an acidic aqueous buffer.

Table 1: The Lipid Mix (Organic Phase)

Component Role Molar Ratio (Standard) Concentration in Ethanol
Purified Oleyl-Lipid Ionizable Cation (Encapsulation) 50% 6.25 mM
DSPC Structural Helper Lipid 10% 1.25 mM
Cholesterol Stability/Fluidity Modulator 38.5% 4.81 mM
DMG-PEG2000 Steric Barrier (prevents aggregation) 1.5% 0.19 mM

| Total Lipid | | 100% | 12.5 mM |

Aqueous Phase:

  • Cargo: mRNA (e.g., Luciferase or EPO).

  • Buffer: 50 mM Citrate Buffer or Sodium Acetate, pH 4.0.

  • Target N/P Ratio: 6 (Nitrogen on lipid to Phosphate on RNA).

Microfluidic Mixing Workflow

This protocol uses a staggered herringbone mixer (e.g., NanoAssemblr) to ensure rapid, chaotic mixing.

LNP_Flow Lipids Lipids in Ethanol (Oleyl-Lipid + Helpers) Mixer Microfluidic Chip (Flow Ratio 3:1 Aq:Org) Lipids->Mixer Flow Rate X mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Flow Rate 3X SelfAssembly Self-Assembly (Electrostatic + Hydrophobic) Mixer->SelfAssembly Dilution Dilution/Quench (PBS pH 7.4) SelfAssembly->Dilution Dialysis Dialysis / TFF (Remove Ethanol) Dilution->Dialysis FinalLNP Final LNP (Sterile Filtered) Dialysis->FinalLNP

Figure 2: Microfluidic workflow for LNP generation. Rapid mixing triggers nucleation of the hydrophobic oleyl tails.

Step-by-Step Formulation
  • Priming: Prime the microfluidic tubing with ethanol (lipid channel) and citrate buffer (aqueous channel) to remove air bubbles.

  • Mixing:

    • Set Total Flow Rate (TFR): 12 mL/min (typical for benchtop chips).

    • Set Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Inject fluids simultaneously. The acidic pH protonates the Oleyl-Lipid, making it positive. It binds the negative mRNA, while the hydrophobic oleyl tails collapse to form the core.

  • Dilution (Quench):

    • Immediately dilute the output 1:1 into PBS (pH 7.4). This raises the pH, neutralizing the surface charge of the lipid (reducing toxicity) and stabilizing the particle.

  • Buffer Exchange (Dialysis):

    • Use a 100 kDa MWCO dialysis cassette or Tangential Flow Filtration (TFF).

    • Dialyze against PBS (pH 7.4) for 12–24 hours to remove Ethanol and unencapsulated lipids.

  • Sterile Filtration:

    • Pass through a 0.2

      
       PES filter.
      

Part 5: Quality Control & Troubleshooting

Characterization Metrics
ParameterMethodTarget Specification
Particle Size Dynamic Light Scattering (DLS)60 – 100 nm
Polydispersity (PDI) DLS< 0.2 (Monodisperse)
Encapsulation Efficiency Ribogreen Assay (+/- Triton X)> 85%
pKa TNS Fluorescence Assay6.2 – 6.8 (Critical for endosomal escape)
Troubleshooting Guide
  • Problem: Particle size > 150 nm.

    • Cause: Mixing too slow or lipid concentration too high.

    • Fix: Increase Total Flow Rate (TFR) or reduce lipid concentration in ethanol.

  • Problem: Low Encapsulation (< 70%).

    • Cause: Incorrect N/P ratio or pH mismatch.

    • Fix: Ensure Citrate buffer is pH 4.0. Verify the concentration of the synthesized Oleyl-Lipid (impurities weigh down the mass but don't contribute charge).

  • Problem: Precipitation in the chip.

    • Cause: Flow Rate Ratio too low (too much ethanol).

    • Fix: Maintain strictly 3:1 (Aq:Org) or higher.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[3] (Reference for Mesylate control). Link

  • Stroock, A. D., et al. (2002). Chaotic Mixer for Microchannels. Science. (Foundational paper for staggered herringbone mixing). Link

  • Teo, S. L., et al. (2015). Minimizing the Formation of Genotoxic Mesylates in the Synthesis of Methanesulfonic Acid Salts. Organic Process Research & Development. Link

Sources

Application Note: Nucleophilic Substitution of (Z)-Octadec-9-en-1-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Z)-Octadec-9-en-1-yl methanesulfonate (Oleyl Mesylate) is a critical intermediate in the synthesis of functionalized lipids for Lipid Nanoparticle (LNP) delivery systems and bioconjugation.[1] Its utility lies in the balance between its reactive mesylate headgroup and its geometry-defining cis-alkene tail.[1] This guide details the optimized conditions for


 displacement of the mesylate group, specifically addressing the challenges of solubility, purification, and the preservation of the Z-alkene geometry (cis-trans isomerization prevention).

Chemical Context & Substrate Analysis[2][3][4][5]

The Substrate: Oleyl Mesylate
  • CAS: 35709-09-2[1][2]

  • Structure: A C18 hydrocarbon chain with a cis-double bond at C9 and a methanesulfonate leaving group at C1.[1]

  • Reactivity Profile: The primary mesylate is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), highly susceptible to backside attack by nucleophiles (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).[1]
The Challenge: Geometry Preservation

The biological efficacy of oleyl-derivatives often depends on the "kink" provided by the (Z)-double bond, which disrupts membrane packing and increases fluidity.

  • Risk: Exposure to high heat (>80°C) or radical initiators can isomerize the (Z)-alkene to the thermodynamically more stable (E)-alkene (Elaidyl derivative).[1]

  • Impact: (E)-isomers pack more tightly, raising phase transition temperatures and potentially destabilizing LNP formulations.[1]

Critical Reaction Parameters

Solvent Selection: The "Naked Anion" Effect

Success in


 reactions depends on solvating the cation (e.g., 

) while leaving the nucleophilic anion (e.g.,

) poorly solvated and highly reactive.
SolventPolaritySuitabilityNotes
DMF Polar AproticHigh Excellent solubility for both lipid substrate and inorganic salts.[1] Standard choice.
DMSO Polar AproticHigh Faster rates than DMF, but harder to remove (high BP). Use if reaction is sluggish.
THF Polar AproticMediumGood for lipid solubility, but poor for inorganic salts. often requires phase transfer catalysts (e.g., TBAI).
Ethanol Polar ProticLowSolvates anions via H-bonding, significantly retarding

rates.[1] Avoid.
Temperature Control
  • Optimal Range: 50°C – 65°C.

  • Upper Limit: 75°C. Beyond this, thermal isomerization risks increase, particularly if reaction times exceed 12 hours.

  • Lower Limit: RT (25°C). Reaction will proceed but may require 24-48h for full conversion.[1]

Standardized Protocols

Protocol A: Synthesis of Oleyl Mesylate (Precursor)

Context: High-quality substitution requires high-quality precursor.[1] Residual alcohol competes as a nucleophile.

  • Dissolve: 1.0 eq (Z)-Octadec-9-en-1-ol (Oleyl Alcohol) in anhydrous DCM (0.2 M).

  • Base: Add 1.5 eq Triethylamine (

    
    ). Cool to 0°C.
    
  • Activation: Dropwise addition of 1.2 eq Methanesulfonyl Chloride (MsCl).

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Workup: Wash with cold 1M HCl, then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[3]
  • Yield: Quantitative. Use immediately or store at -20°C.

Protocol B: Nucleophilic Substitution (Azidation Example)

Target: (Z)-1-Azido-octadec-9-ene (Oleyl Azide) Applicability: This protocol is adaptable for Cyanide, Thiols, and Halides.[1]

Reagents:

  • Substrate: Oleyl Mesylate (1.0 eq)[1]

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous DMF (0.15 M concentration relative to substrate)[1]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Oleyl Mesylate in anhydrous DMF .

  • Addition: Add Sodium Azide in a single portion. (Note:

    
     is not fully soluble in DMF at RT; a suspension is normal).
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Stir vigorously to ensure contact between the solid salt and the solution.
    
    • Time: 4 – 6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Mesylate (

    
    ) should disappear; Azide (
    
    
    
    ) will appear near the solvent front.
  • Quench & Workup (Critical for Lipids):

    • Cool to Room Temperature.

    • Pour mixture into 5 volumes of Ice Water .

    • Extract 3x with Diethyl Ether or Hexane . (Note: Ether is preferred for phase separation clarity).[1]

    • Wash combined organics 2x with Water (to remove DMF) and 1x with Brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Caution: Do not rotary evaporate azides to total dryness at high bath temps (>40°C).

    • If necessary, filter through a short plug of Silica gel (eluting with 100% Hexane) to remove trace polar impurities.

Visualization of Workflow

G Start Start: Oleyl Alcohol Mesylation Mesylation (MsCl, Et3N, DCM, 0°C) Start->Mesylation Intermed Intermediate: Oleyl Mesylate (Unstable > 0°C long term) Mesylation->Intermed Choice Select Nucleophile Intermed->Choice Path_N3 Azidation (NaN3, DMF, 60°C) Choice->Path_N3 Target: Click Chem Path_NH2 Amination (Excess R-NH2, THF, 50°C) Choice->Path_NH2 Target: Cationic Lipid Workup Workup Phase Separation (Ether/Water) Path_N3->Workup Path_NH2->Workup QC QC: 1H-NMR & IR Workup->QC

Caption: Workflow for the conversion of Oleyl Alcohol to functionalized lipids via Mesylate intermediate.

Quality Control & Troubleshooting

NMR Validation (1H NMR in )

The shift of the alpha-methylene protons (C1) is the primary indicator of conversion.

Proton EnvironmentChemical Shift (

)
Multiplicity

(Start)
~3.64 ppmTriplet

(Intermediate)
~4.22 ppmTriplet

(Mesylate Methyl)
~3.00 ppmSinglet

(Product)
~3.25 ppmTriplet

(Alkene)
~5.35 ppmMultiplet

Success Criteria:

  • Complete disappearance of the singlet at 3.00 ppm (Mesylate methyl).

  • Upfield shift of the C1 methylene from 4.22 to 3.25 ppm.

  • Integration of Alkene protons (5.35 ppm) must remain 2H relative to the C1 protons (2H). Loss of integration here suggests polymerization or degradation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Anion solvation by waterEnsure DMF is anhydrous. Water "cages" the azide anion.
Incomplete Conversion "Salt caking"

is insoluble in DMF. Vigorous stirring is required to break up the salt surface.
Product is Solid/Waxy Isomerization (Z to E)Check reaction temp. If >80°C, the product may have isomerized to Elaidyl azide (mp > RT).
Emulsion during Workup Surfactant behaviorThe product is a surfactant. Add solid NaCl to the aqueous layer to break the emulsion.

Safety & Handling

  • Mesyl Chloride: Highly toxic and corrosive. Lachrymator. Handle in a fume hood.

  • Sodium Azide: Acute toxicity. Contact with acid releases

    
     (explosive/toxic gas).[1] Do not use DCM as a solvent for Azide reactions if possible (risk of diazidomethane formation), though workup with chlorinated solvents is generally acceptable if azide is quenched.
    
  • Waste: Azide waste must not be poured down the drain (reacts with copper/lead pipes). Quench with bleach or specific azide neutralization protocols.

References

  • Mesylate Preparation & Reactivity

    • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry.
    • [1]

  • Nucleophilic Substitution in Lipids

    • Goundry, W. R., et al. (2019). A Practical Synthesis of AZD6738. Organic Process Research & Development.
    • [1]

  • Alkene Stability (Cis/Trans)

    • Master Organic Chemistry. (2020). Stability of Alkenes.
  • Azide Synthesis Protocols

    • Rokhum, L., & Bez, G. (2012).[3] A practical one-pot synthesis of azides directly from alcohols.[1][3] Journal of Chemical Sciences.

Sources

Application Note: Synthesis of Oleyl-Derivatives via Mesylate Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Delivery Scientists Focus: Lipid Nanoparticle (LNP) Precursors, Cationic Lipids, and Bioconjugation

Introduction & Mechanistic Rationale

Oleyl-derivatives—characterized by their fluid, unsaturated cis-9-octadecenyl hydrocarbon tails—are indispensable building blocks in the design of cationic lipids for mRNA lipid nanoparticles (LNPs), liposomal drug delivery systems, and advanced bioconjugates[1]. However, the direct nucleophilic substitution of oleyl alcohol is thermodynamically unfavorable because the hydroxyl moiety (-OH) is a strong base and an exceptionally poor leaving group[2].

To bypass this barrier, the primary alcohol must be quantitatively activated. While halogenation is an option, it often requires harsh acidic conditions that risk isomerizing the delicate cis-double bond. Instead, converting the alcohol into a methanesulfonate (mesylate) ester provides a highly reactive electrophilic intermediate under mild, basic conditions[3]. The mesylate group (-OMs) is an outstanding leaving group due to the resonance stabilization of the resulting methanesulfonate anion, effectively distributing the negative charge across three oxygen atoms[4].

Once isolated, oleyl mesylate serves as a versatile linchpin for


 (bimolecular nucleophilic substitution) reactions. When exposed to primary/secondary amines, thiols, or alkoxides, the mesylate is cleanly displaced to yield high-purity oleyl-amines, oleyl-thioethers, or oleyl-ethers[5].

Reaction Pathway & Experimental Design

The synthesis is a self-validating, two-step workflow. Step 1 focuses on the base-catalyzed activation of oleyl alcohol using methanesulfonyl chloride (MsCl). Step 2 utilizes the resulting oleyl mesylate as an electrophile for


 displacement.

Workflow diagram illustrating the two-step synthesis of oleyl-derivatives via a mesylate intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Oleyl Methanesulfonate (Mesylation)

Causality Check: This reaction is highly exothermic. Strict temperature control at 0°C is required during MsCl addition to prevent the chloride byproduct from attacking the newly formed mesylate, which would yield unwanted oleyl chloride[6].

Reagents & Materials:

  • Oleyl alcohol (1.0 eq, >99% purity, cis-isomer)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve oleyl alcohol in anhydrous DCM (10 volumes relative to lipid mass). Argon purging is essential to prevent oxidation of the cis-double bond.

  • Base Addition: Add TEA (1.5 eq) to the solution. Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Activation: Dilute MsCl (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45–60 minutes using an addition funnel.

  • Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3–4 hours[6].

  • Reaction Monitoring: Validate completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The oleyl alcohol spot (

    
    ) should disappear, replaced by a less polar mesylate spot (
    
    
    
    ).
  • Workup (Critical Step): Quench the reaction with ice-cold water. Transfer to a separatory funnel and extract the organic layer. Wash the organic phase twice with 0.5 N cold HCl. Insight: The acidic wash is mandatory to remove residual TEA; otherwise, TEA will act as a competitive nucleophile in Protocol B. Follow with a saturated

    
     wash and a brine wash[6].
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield oleyl mesylate as a pale yellow oil.
    
Protocol B: Synthesis of Oleyl-Amine via Displacement

Causality Check: Mesylate displacement by neutral amines generates methanesulfonic acid. A mild inorganic base (


) is added to act as an acid scavenger, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Methodology:

  • Preparation: Dissolve the isolated oleyl mesylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Acetonitrile.

  • Nucleophile Addition: Add the desired secondary amine (e.g., dimethylamine, 3.0 eq) and anhydrous

    
     (2.0 eq) to the flask.
    
  • Substitution: Equip the flask with a reflux condenser and heat the mixture to 65°C–75°C for 16–24 hours under argon.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
     and potassium methanesulfonate).
    
  • Purification: Concentrate the filtrate and purify the crude product via silica gel column chromatography using a gradient of DCM to Methanol to isolate the pure oleyl-amine derivative.

Quantitative Data & Analytical Troubleshooting

To ensure the self-validating nature of this protocol, utilize the following analytical markers to confirm intermediate and final product integrity.

ParameterOleyl Mesylate Synthesis (Step 1)

Amine Substitution (Step 2)
Temperature Profile 0°C

Room Temperature
65°C – 75°C (Reflux)
Optimal Solvent Anhydrous DCMAnhydrous THF or Acetonitrile
Primary Byproducts Triethylammonium chloridePotassium methanesulfonate salts

H-NMR Diagnostic Marker

4.2 ppm
(t, 2H,

)3.0 ppm (s, 3H,

of mesylate)

2.4 ppm
(t, 2H,

)Loss of 3.0 ppm singlet
TLC Shift (Hexane:EtOAc)

shifts from

0.3 to

0.6

shifts to baseline (requires basic eluent)
Expected Yield 90% – 95%70% – 85%

Troubleshooting Insight: If the


H-NMR of the mesylate shows a triplet at 

3.5 ppm, this indicates the formation of oleyl chloride. This occurs if the reaction temperature exceeds 5°C during MsCl addition, allowing the chloride byproduct to outcompete the alcohol for the sulfene intermediate.

References

  • Proceedings of the National Academy of Sciences (PNAS) - Two-dimensional protein crystallization via metal-ion coordination by naturally occurring surface histidines. Available at:[Link][1]

  • Chemistry Steps - Mesylates and Tosylates with Practice Problems. Available at: [Link][3]

  • Master Organic Chemistry - Tosylates And Mesylates. Available at: [Link][2]

  • Organic Chemistry Portal - Nucleophilic Substitution (SN1, SN2). Available at: [Link][4]

  • Chemistry LibreTexts - 7.6: Extra Topics on Nucleophilic Substitution Reaction. Available at: [Link][5]

Sources

Alkylation of Thiols with Oleyl Mesylate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed protocol and in-depth scientific background for the successful alkylation of thiols using oleyl mesylate. This procedure is a cornerstone of synthetic chemistry, enabling the formation of thioether bonds, which are prevalent in a wide array of biologically active molecules and advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology.

Introduction: The Significance of Thioether Synthesis

The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, with thioethers (or sulfides) being a key structural motif.[1] Thioethers are integral to numerous pharmaceutical compounds, agrochemicals, and polymers. The alkylation of thiols is one of the most direct and widely employed methods for constructing this functional group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic thiol or thiolate anion attacks an electrophilic carbon atom, displacing a suitable leaving group.[1][2]

Oleyl mesylate serves as an excellent electrophile in this context. The mesylate group (methanesulfonate) is a superior leaving group, rendering the attached carbon atom highly susceptible to nucleophilic attack.[3][4] This is achieved by converting the hydroxyl group of oleyl alcohol, which is a poor leaving group, into a highly stabilized mesylate anion upon displacement.[3][5] The long, unsaturated oleyl chain introduces lipophilicity, a property often sought in drug candidates to enhance membrane permeability and in materials science to tune physical properties.

The Underlying Chemistry: An SN2 Pathway

The alkylation of a thiol with oleyl mesylate proceeds through a classic SN2 mechanism. The reaction is initiated by the deprotonation of the thiol (R-SH) by a base to form a more nucleophilic thiolate anion (R-S⁻). This potent nucleophile then attacks the carbon atom bearing the mesylate leaving group, leading to the formation of the thioether and the displacement of the mesylate anion.

The key steps are:

  • Deprotonation: The weakly acidic proton of the thiol is removed by a base (e.g., triethylamine, potassium carbonate) to generate the highly nucleophilic thiolate.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of oleyl mesylate in a concerted fashion.

  • Leaving Group Departure: The mesylate group departs as a stable, resonance-stabilized anion.

This reaction is stereospecific, resulting in an inversion of configuration at the electrophilic carbon if it is a chiral center. However, in the case of oleyl mesylate, the electrophilic carbon is not a stereocenter.

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase OleylMesylate Oleyl-OMs Thioether R-S-Oleyl OleylMesylate->Thioether MesylateAnion ⁻OMs OleylMesylate->MesylateAnion Leaving Group Departure Thiolate->Thioether SN2 Attack

Figure 1: The SN2 mechanism for the alkylation of a thiol with oleyl mesylate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the alkylation of a generic thiol with oleyl mesylate. The practitioner should optimize the reaction conditions based on the specific properties of the thiol being used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Oleyl Mesylate≥95%TCI, Sigma-AldrichStore under inert gas, protected from moisture.
Thiol (R-SH)As requiredVariousHandle in a well-ventilated fume hood due to potential odor.[6]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichUse as a base. Other non-nucleophilic bases can be used.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousA common solvent for this reaction.[7]
Saturated Sodium BicarbonateReagent GradeVariousFor aqueous workup.
Brine (Saturated NaCl)Reagent GradeVariousFor aqueous workup.
Anhydrous Sodium SulfateReagent GradeVariousFor drying the organic phase.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Dissolve Thiol and Oleyl Mesylate in DCM start->reagents cool 2. Cool to 0 °C reagents->cool add_base 3. Add Triethylamine Dropwise cool->add_base react 4. Warm to Room Temperature and Stir add_base->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup monitor->workup dry 7. Dry Organic Layer workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify end End purify->end

Figure 2: A generalized workflow for the alkylation of thiols with oleyl mesylate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) and oleyl mesylate (1.1 eq.) in anhydrous dichloromethane (DCM). The concentration will depend on the specific thiol, but a starting point of 0.1 M is recommended.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution dropwise via a syringe. The formation of a precipitate (triethylammonium mesylate) may be observed.

  • Reaction: After the addition of the base is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4-24 hours. The long, non-polar oleyl chain may require longer reaction times for complete conversion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system should be determined beforehand. The disappearance of the starting thiol is a good indicator of reaction completion.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2 x volume of DCM) and brine (1 x volume of DCM).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the resulting thioether. A gradient elution from hexane to ethyl acetate in hexane is a common starting point.

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or gently heat the reaction mixture (e.g., to the reflux temperature of DCM). A stronger, non-nucleophilic base could be tried.
Steric hindrance around the thiol.A more polar, aprotic solvent like DMF might be beneficial.
Formation of Disulfide Oxidation of the thiol.Ensure the reaction is carried out under a strictly inert atmosphere. Use freshly distilled and degassed solvents.
Low Yield after Workup Product is water-soluble.If the product has polar functional groups, back-extract the aqueous layers with the organic solvent.
Emulsion formation during workup.Add more brine to break the emulsion.

Safety and Handling Precautions

Oleyl Mesylate:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oleyl mesylate is an alkylating agent and should be treated as potentially harmful.[3]

Thiols:

  • Many thiols are malodorous and should be handled exclusively in a fume hood.[6][8]

  • Even at low concentrations, the odor of some thiols can be potent.[6]

  • All glassware and equipment that come into contact with thiols should be decontaminated by rinsing with a bleach solution.[8]

  • Dispose of thiol-containing waste in designated, sealed containers.[6]

General:

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[9][10]

Conclusion

The alkylation of thiols with oleyl mesylate is a reliable and versatile method for the synthesis of long-chain thioethers. By understanding the underlying SN2 mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and efficiently synthesize these valuable compounds. The insights provided into reaction optimization and troubleshooting will further aid in achieving high yields and purity, facilitating advancements in drug discovery and materials science.

References

  • Asymmetric synthesis of tertiary thiols and thioethers - PMC - NIH. (n.d.).
  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 25).
  • 4 - Safety Data Sheet. (2019, November 22).
  • Thiols. (n.d.).
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.).
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17).
  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.).
  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.).

Sources

Optimizing Solvent Selection for SN2 Substitution Reactions of Oleyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilicity Paradox in Lipid Synthesis

Oleyl mesylate ((Z)-octadec-9-en-1-yl methanesulfonate) is a critical electrophilic intermediate in the synthesis of cationic lipids, liposomes, and lipid nanoparticles (LNPs) used for intracellular drug and nucleic acid delivery[1]. Structurally, it consists of a long, highly lipophilic 18-carbon chain with a cis-alkene at the 9-position, terminated by a highly reactive methanesulfonate (mesylate) leaving group.

Because the electrophilic carbon is primary, it exhibits minimal steric hindrance, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions[2]. However, researchers frequently encounter a "lipophilicity paradox" during protocol design: standard SN2 reactions require polar aprotic solvents to maximize nucleophile reactivity, yet the C18 oleyl chain is highly insoluble in these polar environments. This Application Note provides a mechanistic guide to selecting the optimal solvent system and details field-proven protocols for synthesizing and utilizing oleyl mesylate.

Mechanistic Causality in Solvent Selection

The rate and success of an SN2 reaction are dictated by the activation energy required for the nucleophile to attack the electrophilic carbon and displace the leaving group. Solvent choice directly modulates this activation energy through solvation dynamics[3].

The Ideal Scenario: Polar Aprotic Solvents

In theory, polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) are the gold standard for SN2 reactions. They possess high dielectric constants to dissolve ionic nucleophiles but lack hydrogen-bond-donating protons. Consequently, they solvate cations (like Na⁺ or K⁺) while leaving the anionic nucleophile "naked" and highly reactive[3].

  • The Challenge with Oleyl Mesylate: The extreme hydrophobicity of the oleyl chain often leads to phase separation or precipitation in highly polar aprotic solvents. To utilize these solvents, researchers must often employ co-solvents (like THF) or phase-transfer catalysts.

The Practical Workaround: Non-Polar Solvents

For the synthesis of complex lipids (e.g., coupling oleyl mesylate with diols or amines to form cationic lipids), neutral, non-polar solvents such as benzene or toluene are frequently employed[1].

  • The Causality: While non-polar solvents do not activate the nucleophile (leading to tight ion-pairing and a higher theoretical activation energy), they perfectly solvate the lipophilic oleyl chain, ensuring a homogeneous reaction mixture. To overcome the reduced nucleophilicity in non-polar solvents, the system is driven thermodynamically by applying continuous heat (refluxing) for extended periods (4–16 hours)[1].

The Inhibitors: Polar Protic Solvents

Polar protic solvents (e.g., Water, Ethanol, Methanol) must be strictly avoided during the substitution phase. The protons in these solvents form strong ion-dipole interactions with the reactive lone pairs on the nucleophile. This creates a thermodynamic "solvent cage" around the nucleophile; for the reaction to proceed, the nucleophile must first break free of this cage, which drastically increases the activation energy and retards the SN2 reaction rate[3].

Solvent Performance Matrix

The following table summarizes the causal relationships between solvent properties and oleyl mesylate reaction outcomes.

Solvent CategoryExample SolventsOleyl Mesylate SolubilityNucleophile ActivationSN2 Reaction RateMechanistic Rationale & Application
Polar Aprotic DMF, DMSO, AcetonitrileLow to ModerateHigh (Unsolvated anion)Fast (if soluble)Ideal for small, highly reactive nucleophiles. Often requires THF as a co-solvent to maintain C18 chain solubility.
Non-Polar Benzene, Toluene, DCMVery High Low (Tight ion pairing)Slow (requires heat)Standard for bulk lipid synthesis[1]. Prevents precipitation of the oleyl chain. Requires thermal activation (reflux) to overcome the lack of nucleophile solvation.
Polar Protic Ethanol, Methanol, WaterVery LowVery Low (Solvent cage)Very SlowAvoid. Hydrogen bonding creates a solvent cage that severely hinders SN2 kinetics[3].

Logical Workflow for Solvent Selection

SolventSelection A Oleyl Mesylate (C18) Highly Lipophilic B Select Solvent System A->B C Polar Aprotic (DMF/DMSO) High SN2 Rate B->C Small/Ionic Nucleophile D Non-Polar (Benzene/Toluene) High Solubility B->D Large/Lipid Nucleophile E Polar Protic (EtOH/H2O) Solvent Cage Effect B->E Protic Conditions F Requires Co-solvent (e.g., THF) C->F G Requires Thermal Activation (Reflux) D->G H Reaction Retarded (Do Not Use) E->H

Decision matrix for SN2 solvent selection based on oleyl mesylate lipophilicity.

Experimental Methodologies

The following self-validating protocols demonstrate the synthesis of the electrophile and its subsequent use in a non-polar SN2 reaction system.

Protocol A: Synthesis and Isolation of Oleyl Mesylate

This protocol utilizes a mixed solvent system (chloroform/pyridine) to maintain solubility while neutralizing the acidic byproduct[4].

Reagents:

  • Oleyl alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Dry Pyridine (acts as an acid scavenger)

  • Dry Chloroform (solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 g (18.7 mmol) of oleyl alcohol in 6.67 mL of dry pyridine and 100 mL of freshly distilled chloroform in a 500 mL three-necked flask equipped with a dropping funnel[4].

  • Thermal Control: Chill the solution in an ice bath (0°C). Rationale: The mesylation reaction is highly exothermic; chilling prevents unwanted elimination side-reactions.

  • Addition: Dissolve 3.22 g (28.14 mmol) of methanesulfonyl chloride in 50 mL of dry chloroform. Add this dropwise to the chilled flask over 1 hour[4].

  • Propagation: Remove the ice bath and allow the mixture to stir for 4 hours at room temperature to ensure complete conversion[4].

  • Quenching & Extraction: Quench the reaction by adding 30 mL of ice-cold water, followed by 50 mL of diethyl ether to extract the lipophilic product[4].

  • Washing (Critical Step): Wash the organic layer twice with 50 mL of cold 0.5 N HCl to remove residual pyridine, followed by 50 mL of cold 0.5 N NaHCO₃ to neutralize any remaining acid[4]. Rationale: Oleyl mesylate can degrade under acidic conditions; the bicarbonate wash ensures a stable, neutral product.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, evaporate under vacuum, and crystallize the product in absolute ethanol at -20°C. Expected yield is ~90% as long needles[4].

Protocol B: SN2 Substitution in a Non-Polar Solvent (Synthesis of Cationic Lipids)

This protocol demonstrates the use of a non-polar solvent (benzene) driven by thermal energy to couple oleyl mesylate with an amine nucleophile[1].

Reagents:

  • Oleyl mesylate (synthesized in Protocol A)

  • Nucleophile (e.g., 3-dimethylamino-1,2-propanediol)

  • Dry Benzene or Toluene

Step-by-Step Procedure:

  • Solvation: Dissolve the nucleophile in a neutral, non-polar solvent such as dry benzene[1]. Rationale: Benzene ensures that both the polar nucleophile headgroup and the incoming lipophilic C18 chain remain in a single homogeneous phase.

  • Addition: Dissolve oleyl mesylate (e.g., 5.78 g) in 100 mL of dry benzene and add it slowly dropwise to the reaction mixture[1].

  • Thermal Activation: Heat the reaction mixture to reflux and maintain for 4 to 6 hours[1]. Rationale: Because benzene is non-polar, it does not leave the nucleophile "naked." The thermal energy of refluxing is strictly required to overcome the higher activation energy of the ion-paired nucleophile.

  • Quenching: Cool the reaction to room temperature and add cold water and diethyl ether[1].

  • Purification: Wash the organic phase successively with dilute acid and bicarbonate. Isolate the crude product and purify via silica gel thin-layer or column chromatography using a polar mobile phase (e.g., chloroform/acetone/methanol/acetic acid/water)[1].

References

  • ChemicalBook. "Oleyl Mesylate synthesis." ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmac1JhCpeKSrIJEtUdws0JJ7FtpMODFu3FBozVoTUKotoA9ER4Url5R2B3UBThvdgqiNb91fTwxGQyrWiXWlIGjf7LKXsGd_4qccLMwQ6YKwwmK7Za5Zq8jOnlXTAM1LF9yRc-DA4cBrX5zs0SADQELf7]
  • European Patent Office. "EP 0523189 B1: CATIONIC LIPIDS FOR INTRACELLULAR DELIVERY OF BIOLOGICALLY ACTIVE MOLECULES." Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdyxdyA_HQCiublMthHoeuowvzssLQn4tFZmWWJ1iL8GZ_Z1l82_wJpty3NN7tdUj5x_8JORH5yBRoiixo8J3KeBd3JY4s4Z03XMvjdepMXrd9JO-OGT6HvsL1x1ztggyRltXAmCq6XASLUUHZ2FTVGEoEmevtbL9Z7dkfyUlSxOMXw_5uUj8zefKj2Cc=]
  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction." LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOgXOYJrwxgtBWcgQ10yBWOD0FVU46TigRcEpQjfO_v8SDH8v_bOlZDgyGJ3XIqk3e2fRdw458851OkiQagDIJ3GwR697llqWjaFKwS9orIEzgEe0SWsjCJsacGDs8o87o1-WT8tfNUoEAlDijiAylQhFdF0J9pYcG3xgVxNUM3l_DvgHmjlUTCfXY360_-5Il7SuK1D-I0mozgaTj0Hm6CR9H3F_IeSLPnx7VasG9ZkhIwGhdX-cb3Jf_Zs_NcdQImXKG0NkFS5R5FNf3X086tXjijFr_o_uRGVfNCXWKEGilNP2cjbbzQJmG2k5QT3giqquUxgHV6n2pEed-j4DqttgWDRJj4X1-FzIEFLDPF8=]
  • University of Lethbridge. "Nucleophilic Substitution Reactions (SN1 and SN2)." U Lethbridge Chemistry 1000.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-GmDP633Y2N-D11wP43q8Y0sXTeRSf8OCxmilqYCaTz_iJQ50rP0I-ZqNMUjhcuhUzVnsHkrvocR4qfd0W-hlk0CAAcJH7pcMpe2xLDNrE68IY0q-TGP34gXZ7vDBMbD9qFQT5YTLr5io2yPQvXruXHt5LHuhdnHl9k5P-YSGBFWhJxtwW4ZO6JQbT5qPfRwUjpcqb2PLGspldlALb-NsduGFj8BAoJWBv5r70uM_PRM=]

Sources

One-pot synthesis of amino lipids from oleyl mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Ionizable Amino Lipids via Oleyl Mesylate Activation

Executive Summary

This guide details the one-pot (telescoped) synthesis of ionizable amino lipids, specifically targeting the double alkylation of primary amine headgroups using Oleyl Mesylate (OMs) . While Oleyl Mesylate can be purchased as a discrete reagent, its instability and sensitivity to moisture often necessitate in situ generation from Oleyl Alcohol.

This protocol is designed for researchers developing Lipid Nanoparticles (LNPs) for mRNA delivery. It circumvents the isolation of the unstable mesylate intermediate, reducing oxidation risks and processing time while maximizing yield.

Key Application: Synthesis of DLin-DMA analogs and custom ionizable lipids (e.g., for COVID-19 type mRNA vaccines).

Scientific Mechanism & Rationale

The Chemistry: Nucleophilic Substitution ( )

The core transformation relies on the nucleophilic attack of an amine lone pair onto the mesyl-bearing carbon of the oleyl chain. The mesylate group (


) is an excellent leaving group (

), far superior to halides for lipid synthesis due to milder activation conditions.

Reaction Pathway:

  • Activation: Oleyl Alcohol is converted to Oleyl Mesylate using Methanesulfonyl Chloride (MsCl).

  • Substitution: A primary amine headgroup (e.g., 3-(Dimethylamino)-1-propylamine) attacks two equivalents of Oleyl Mesylate.

  • Outcome: Formation of a tertiary amine with two oleyl tails (the ionizable lipid) and methanesulfonic acid byproduct (scavenged by base).

Why One-Pot (Telescoped)?
  • Stability: Oleyl Mesylate degrades rapidly upon exposure to moisture or silica gel during purification.

  • Oxidation Control: The cis-double bond in the oleyl chain is prone to oxidation. Minimizing handling steps preserves lipid integrity.

  • Stoichiometry Control: In situ generation allows precise control over the electrophile concentration, reducing the formation of quaternary ammonium salts (over-alkylation).

Visual Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Alcohol Oleyl Alcohol (Starting Material) Mesylate Oleyl Mesylate (Reactive Intermediate) Alcohol->Mesylate Activation (0°C, DCM) MsCl MsCl + Et3N (Activator) MsCl->Mesylate Lipid Dialkyl Amino Lipid (Target Product) Mesylate->Lipid SN2 Substitution (2.2 eq OMs, Heat) Amine Primary Amine Headgroup (Nucleophile) Amine->Lipid Byproduct MsOH Salts (Waste) Lipid->Byproduct Scavenged

Caption: Telescoped reaction pathway converting Oleyl Alcohol to the final Amino Lipid via the transient Mesylate intermediate.

Materials & Equipment

Reagents:

  • Oleyl Alcohol (C18:1): >99% purity (cis-isomer).

  • Methanesulfonyl Chloride (MsCl): Freshly distilled or high-purity grade.

  • Amine Headgroup: e.g., 3-(Dimethylamino)-1-propylamine (DMAPA) or 4-Aminobutanol.

  • Base: Triethylamine (

    
    ) for activation; N,N-Diisopropylethylamine (DIPEA) or 
    
    
    
    for alkylation.
  • Solvents: Dichloromethane (DCM, Anhydrous) and Acetonitrile (MeCN, Anhydrous).

Equipment:

  • Schlenk line or Nitrogen manifold (Strict anhydrous conditions required).

  • Pressure vessel or sealed tube (if heating >40°C).

  • Rotary Evaporator.[1]

  • Flash Chromatography system (Silica).

Detailed Protocol: Telescoped Synthesis

Phase 1: In Situ Activation (Formation of Oleyl Mesylate)

Note: If purchasing commercial Oleyl Mesylate, skip to Phase 2. However, commercial stocks often contain hydrolyzed acid impurities.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
     or Ar.
    
  • Solvation: Dissolve Oleyl Alcohol (10.0 mmol, 2.68 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl) (12.0 mmol, 0.93 mL) over 10 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • QC Check: Spot on TLC (Hexane/EtOAc 8:2). Oleyl Alcohol (

      
      ) should disappear; Mesylate (
      
      
      
      ) appears.
Phase 2: The "One-Pot" Switch (Solvent Swap & Amination)

Critical Step: Amination requires higher temperatures (


) than DCM permits. We perform a solvent swap to Acetonitrile (MeCN) without isolating the mesylate.
  • Filtration (Optional but Recommended): Rapidly filter the reaction mixture through a fritted glass funnel under

    
     to remove amine salts. (Can be skipped if using inorganic bases later).
    
  • Concentration: Evaporate the DCM under reduced pressure (Rotovap) at <30°C. Do not dry completely to a solid (risk of decomposition). Leave as a concentrated oil.

  • Resolvation: Immediately dissolve the oily residue in anhydrous Acetonitrile (50 mL).

  • Amine Addition: Add the Primary Amine Headgroup (4.5 mmol).

    • Stoichiometry Note: We use a slight excess of Mesylate (2.2 eq relative to amine) to drive double alkylation. Here, we base the amine amount on the theoretical mesylate yield.

  • Base Addition: Add Solid

    
      (20 mmol) or DIPEA  (15 mmol).
    
  • Reflux: Seal the flask or use a reflux condenser. Heat to 80°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the mono-alkylated intermediate.

Phase 3: Workup & Purification
  • Quench: Cool to RT. Dilute with Hexanes (100 mL).

  • Wash: Wash with saturated

    
     (2 x 50 mL) to remove methanesulfonic acid and excess water-soluble amines. Wash with Brine (1 x 50 mL).
    
  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of DCM to DCM:MeOH:NH4OH (90:10:1).

    • Target: The tertiary amine lipid typically elutes later than non-polar byproducts but earlier than mono-alkylated impurities.

Data Presentation & Expectations

Table 1: Process Parameters & Yields
ParameterSpecificationNotes
Mesylate Conversion >98% (by TLC/NMR)Critical for high yield.
Alkylation Temp 80°CLower temps favor mono-alkylation.
Reaction Time 12–16 HoursMonitor via LC-MS.
Typical Yield 65–75%Losses primarily during chromatography.
Appearance Pale Yellow OilDarkening indicates oxidation.
Figure 2: Experimental Workflow Diagram

Workflow Setup Step 1: Anhydrous Setup (N2 Purge, 0°C) Activation Step 2: Activation (Oleyl-OH + MsCl -> Oleyl-OMs) Setup->Activation Swap Step 3: Solvent Swap (DCM -> MeCN) Activation->Swap Evaporate DCM Amination Step 4: Amination (+ Amine Headgroup, 80°C) Swap->Amination Add Amine + Base Workup Step 5: Workup & Column (DCM/MeOH/NH4OH) Amination->Workup

Caption: Step-by-step operational workflow for the one-pot synthesis.

Troubleshooting & Expert Insights

  • Problem: Low Yield of Dialkyl Product (Mostly Mono-alkyl).

    • Cause: Steric hindrance or insufficient temperature.

    • Fix: Increase temperature to 90°C (sealed tube) or use a more polar solvent like DMF (though DMF is harder to remove). Ensure >2.2 equivalents of Mesylate are present.

  • Problem: Dark/Brown Product.

    • Cause: Oxidation of the oleyl double bond.

    • Fix: Ensure strict

      
       atmosphere. Add a radical scavenger (e.g., BHT) in trace amounts during the reaction if permissible for downstream use.
      
  • Problem: Mesylate Hydrolysis.

    • Cause: Wet solvents.

    • Fix: Re-distill MsCl and dry MeCN over molecular sieves (3Å) before use.

Quality Control (Analytics)

  • 1H NMR (CDCl3): Look for the disappearance of the mesylate methyl singlet (

    
     ppm) and the appearance of the 
    
    
    
    signals (
    
    
    ppm).
  • Mass Spectrometry: Confirm the

    
     peak corresponding to the dialkyl lipid.
    
  • pKa Determination: Crucial for LNP efficacy. Perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay to determine the apparent pKa (Target: 6.0–7.0).

References

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.[1] [Link]

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ) Reaction Conditions.[Link]
    
  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines.[2][3] Vaccines.[2][3] [Link]

Sources

Troubleshooting & Optimization

Removing unreacted oleyl mesylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Oleyl Mesylate from Reaction Mixtures Audience: Pharmaceutical Scientists, Process Chemists, and LNP Formulation Engineers

Core Directive & Executive Summary

The Challenge: Oleyl mesylate (OMs) is a critical intermediate often used to introduce the oleyl (C18:1) chain into lipids for Lipid Nanoparticles (LNPs) or surfactants. However, it presents a dual challenge:

  • Physicochemical Difficulty: As a long-chain lipid, it is an oil at room temperature, preventing purification by simple crystallization. Its polarity often mimics the desired lipid product, complicating chromatographic separation.

  • Regulatory Criticality: As an alkyl mesylate, it is structurally alert as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (FDA, EMA) require control to minute levels (often < ppm range) per ICH M7 guidelines.

The Solution Hierarchy: This guide prioritizes Solid-Phase Scavenging as the primary remediation strategy due to its high efficiency and ease of automation, followed by Hydrolytic Quenching and Chromatography .

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your product's stability profile to select the correct workflow.

purification_decision start Start: Reaction Complete (Contains Excess Oleyl Mesylate) q1 Is your Product Base-Sensitive? (e.g., Esters) start->q1 path_scavenge Method A: Nucleophilic Scavenging (Recommended) q1->path_scavenge Yes (High Risk) path_hydrolysis Method B: Hydrolytic Quench q1->path_hydrolysis No (Stable) end Purified Product (< PGI Limit) path_scavenge->end Filter & Evaporate q2 Is Product Polarity Distinct from OMs? path_hydrolysis->q2 path_hydrolysis->end Aq. Workup path_flash Method C: Flash Chromatography (Difficult Detection) path_flash->end Fractionate q2->path_hydrolysis Yes q2->path_flash No (Co-elutes)

Figure 1: Decision tree for selecting the appropriate remediation strategy based on product stability and polarity.

Protocol A: Solid-Phase Scavenging (The Gold Standard)

Mechanism: This method utilizes polymer-supported nucleophiles (Thiol or Amine) to chemically attack the electrophilic mesylate. The impurity becomes covalently bound to the solid bead, which is then removed via simple filtration.[1]

Why this works for Oleyl Mesylate:

  • Solubility: Oleyl mesylate is lipophilic; scavenging is done in organic solvents (DCM, THF) where OMs is soluble, ensuring good contact with the resin.

  • No Emulsions: Avoids the "soapy" emulsions common when washing oleyl-derivatives with water.

Recommended Resins
Resin TypeFunctional GroupReactivity ModeRecommended For
Thiol Resin Silica-propylthiol (Si-SH)SN2 NucleophileBest Overall. High reactivity with alkyl mesylates; minimal interaction with product.
Thiourea Polymer-bound ThioureaSN2 NucleophileExcellent for scavenging alkyl halides/mesylates.
Amine Resin Silica-Triamine (Si-TAN)SN2 NucleophileGood alternative, but may react if your product is an electrophile.
Step-by-Step Procedure
  • Quantification: Estimate the equivalents of unreacted Oleyl Mesylate (OMs) via LC-MS or NMR.

  • Resin Loading: Add 3–5 equivalents of Thiol-based resin relative to the residual OMs.

    • Note: If OMs amount is unknown, assume 10-20% excess of starting material was used and calculate based on that.

  • Solvent System: Ensure the reaction mixture is in a compatible solvent (DCM, THF, Toluene, or Ethyl Acetate). Avoid protic solvents (MeOH/EtOH) if possible, as they swell polystyrene resins poorly (Silica-based resins are more tolerant).

  • Base Addition: Add 1.5 equivalents (relative to OMs) of a soluble organic base like DIPEA or TEA.

    • Scientific Logic:[2][3] The scavenging reaction generates Methanesulfonic Acid (MsOH). The base neutralizes this, preventing acid-catalyzed degradation and driving the equilibrium forward.

  • Incubation: Stir or shake at 40°C for 4–12 hours .

    • Tip: Oleyl chains are sterically hindered. Mild heating significantly accelerates the diffusion into the resin pores.

  • Validation: Spot an aliquot on TLC (stain with KMnO4) to confirm OMs disappearance.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. Wash the resin cake with 2 bed volumes of solvent to recover entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Protocol B: Hydrolytic Quenching (The "Budget" Method)

Mechanism: Converts the reactive Oleyl Mesylate (lipophilic) into Oleyl Alcohol (polar hydroxyl) via base-promoted hydrolysis.

Risk Warning: Only use this if your desired product is stable to pH > 10. Do not use for ester-linked lipids.

Step-by-Step Procedure
  • Dilution: Dilute the reaction mixture with THF or Dioxane (miscible with water).[4]

  • Base Treatment: Add an equal volume of 1M NaOH or LiOH .

  • Reflux: Heat to 60°C for 1–2 hours .

    • Mechanism:[2] Mesylates are relatively stable to water at neutral pH. Heat and hydroxide are required to cleave the S-O bond effectively.

  • Differentiation:

    • Result: You now have Oleyl Alcohol instead of Oleyl Mesylate.

    • Separation: Oleyl Alcohol is significantly more polar. It can now be separated via Flash Chromatography (see Section 5) much more easily than the mesylate.

Protocol C: Flash Chromatography & Detection

The Problem: Oleyl Mesylate has no UV chromophore . It will not show up on a standard UV detector at 254nm.

Visualization/Detection Guide:

  • TLC Stain: Use KMnO4 (stains the double bond bright yellow on purple) or Iodine Chamber (stains the lipid chain brown).

  • Flash Detection: You must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). If restricted to UV, monitor at 205-210 nm , but expect solvent interference.

Separation Strategy:

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane/Ethyl Acetate gradient (0% to 20% EtOAc).

  • Elution Order:

    • Non-polar impurities (dialkyl byproducts).

    • Oleyl Mesylate (elutes early).

    • Oleyl Alcohol (if hydrolysis occurred).

    • Amine/Polar Products (elute late).

Analytical Compliance: PGI Verification

Because Oleyl Mesylate is a potential genotoxin, you must verify its removal to ppm levels. Standard NMR is insufficient (LOD ~0.1%).

Recommended Analytical Method: Derivatization LC-MS Direct detection of mesylates is difficult. A validated industry approach involves derivatizing the mesylate to a quaternary ammonium salt.

  • Sample Prep: Dissolve 50 mg product in Acetonitrile.

  • Derivatization: Add excess Pyridine or Trimethylamine . Heat at 60°C for 30 mins.

    • Reaction:Oleyl-OMs + N(Me)3 -> [Oleyl-N(Me)3]+ [OMs]-

  • Analysis: Inject on LC-MS (ESI Positive mode).

  • Target: Monitor the mass of the Oleyl-Ammonium adduct. This method offers high sensitivity (LOD < 1 ppm).

Troubleshooting & FAQs

Q: Can I distill Oleyl Mesylate to purify it before the next step? A: NO. Alkyl mesylates are thermally unstable. Heating Oleyl Mesylate above 100-120°C can cause rapid decomposition (elimination to octadecadiene) and potentially hazardous pressure buildup. Always purify via non-thermal methods (Scavenging/Chromatography).

Q: I used the scavenger resin, but the mesylate peak is still there. Why? A: Check two factors:

  • Solvent Choice: Did you use Methanol? Methanol can compete as a nucleophile (very slowly) but more importantly, it doesn't swell polystyrene resins well. Switch to DCM or THF.

  • Stirring Rate: Resins require physical agitation. If the beads settled at the bottom, the kinetics are diffusion-limited. Use an orbital shaker or overhead stirrer.

Q: My product is an amine. Will the scavenger resin remove my product too? A: If you use a Thiol resin, your amine product is safe (Thiol is a softer nucleophile than amine). If you use a Sulfonic Acid scavenger (cation exchange), it will bind your amine product. Ensure you are using a nucleophilic scavenger (to catch the electrophile), not an electrophilic scavenger.

References

  • FDA (U.S. Food and Drug Administration). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA Guidance Documents. [Link]

  • Teasdale, A., & Elder, D. "Analytical approaches for the detection of genotoxic impurities." Trends in Analytical Chemistry. [Link]

  • Biotage. "Strategies for Work-Up and Purification." Biotage Knowledge Base. [Link]

Sources

Technical Support Center: Oleyl Mesylate Degradation & PGI Identification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, my objective is to equip you with field-proven, mechanistically sound strategies for tracking oleyl mesylate and its degradants.

Oleyl mesylate is a critical reactive intermediate frequently utilized in the synthesis of ionizable cationic lipids (e.g., DLinDMA) for lipid nanoparticle (LNP) delivery systems[1]. However, as an alkyl sulfonate ester, unreacted oleyl mesylate and its downstream reactive degradation products are classified as Potential Genotoxic Impurities (PGIs) under the ICH M7 guidelines[2]. Identifying and quantifying these compounds at trace levels requires moving beyond standard pharmacopeial methods and implementing highly specific, self-validating analytical systems.

Module 1: Mechanistic Causality of Degradation

To accurately identify degradation products, we must first understand the chemical causality driving their formation. Oleyl mesylate is highly susceptible to three primary degradation pathways depending on the processing and storage environment:

  • Hydrolysis: Exposure to aqueous micro-environments cleaves the ester bond, yielding oleyl alcohol and methanesulfonic acid (MSA).

  • Alcoholysis (Transesterification): When processed in alcoholic solvents (e.g., ethanol used during LNP formulation), the mesylate undergoes nucleophilic substitution, forming alkyl ethers (e.g., ethyl oleyl ether).

  • Oxidation: The unsaturated cis-double bond in the oleyl chain is a hotspot for auto-oxidation, generating epoxides or diols under oxidative stress.

Degradation OM Oleyl Mesylate (Reactive Intermediate) Hydrolysis Hydrolysis (+ H2O) OM->Hydrolysis Alcoholysis Alcoholysis (+ ROH) OM->Alcoholysis Oxidation Oxidation (+ O2 / ROS) OM->Oxidation Deg1 Oleyl Alcohol + Methanesulfonic Acid Hydrolysis->Deg1 Deg2 Oleyl Alkyl Ether + Methanesulfonic Acid Alcoholysis->Deg2 Deg3 Epoxides / Diols (Double Bond Cleavage) Oxidation->Deg3

Mechanistic degradation pathways of oleyl mesylate under aqueous, alcoholic, and oxidative stress.

Module 2: Analytical Strategies & Quantitative Data

Standard UV detection fails for oleyl mesylate due to the absence of a strong chromophore. Furthermore, unlike short-chain volatile mesylates (e.g., methyl or ethyl mesylate), the C18 oleyl chain drastically reduces vapor pressure, rendering standard headspace GC-MS ineffective[3].

To overcome this, we rely on Direct Injection GC-MS or Derivatization LC-MS/MS . Derivatization with a tertiary amine (like triethylamine) converts the neutral mesylate into a permanently charged quaternary ammonium salt, drastically improving Electrospray Ionization (ESI+) sensitivity and enabling retention on Hydrophilic Interaction Liquid Chromatography (HILIC) columns[4].

Table 1: Analytical Control Strategies for Oleyl Mesylate & Degradants
Analyte / DegradantOrigin / CausalityPrimary Analytical TechniqueTypical LOD / LOQICH M7 Classification
Oleyl Mesylate Unreacted intermediateLC-MS/MS (Derivatized)0.1 ppm / 0.5 ppmMutagenic (Class 2)
Oleyl Alcohol Hydrolysis productGC-FID or LC-ELSD10 ppm / 50 ppmNon-mutagenic (Class 5)
Methanesulfonic Acid Hydrolysis productIon Chromatography (IC)1 ppm / 5 ppmNon-mutagenic (Class 5)
Ethyl Oleyl Ether Ethanolysis during processingGC-MS (Direct Injection)0.5 ppm / 2.0 ppmNon-mutagenic (Class 5)
Oleyl Epoxides Auto-oxidation of double bondLC-MS/MS (ESI+)0.5 ppm / 1.0 ppmAlerting structure (Class 3)

Module 3: Step-by-Step Self-Validating Protocol

Every protocol deployed in a regulated environment must be a self-validating system. The following LC-MS/MS workflow incorporates Stable Isotope Dilution (SID) and a derivatization System Suitability Test (SST) to automatically flag false negatives caused by matrix suppression or incomplete reactions.

Protocol: Trace-Level LC-MS/MS Analysis via HILIC Derivatization

Step 1: Matrix Spiking (Self-Validation Initiation)

  • Weigh 50 mg of the LNP formulation or API into a glass centrifuge tube.

  • Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Oleyl-d33 mesylate at 1 µg/mL). Causality: Spiking before extraction ensures that any downstream losses or ion suppression effects are mathematically normalized.

Step 2: Liquid-Liquid Extraction (LLE)

  • Dissolve the spiked matrix in 2 mL of Dichloromethane (DCM).

  • Add 2 mL of LC-MS grade water. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Causality: The highly lipophilic oleyl mesylate partitions entirely into the lower DCM layer, while polar matrix interferents (and free methanesulfonic acid) are washed away in the aqueous layer.

Step 3: Derivatization & Reaction Control

  • Transfer 1 mL of the DCM layer to a reaction vial and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitute in 100 µL of 5% Triethylamine (TEA) in Acetonitrile.

  • Self-Validating Control: Add 10 µL of a surrogate standard (e.g., Hexadecyl mesylate) to monitor reaction efficiency.

  • Incubate at 60°C for 30 minutes to drive the nucleophilic substitution, converting the analytes to highly polar triethylammonium salts.

Step 4: LC-MS/MS Acquisition

  • Inject 2 µL onto a HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Run a gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

  • Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions of the derivatized quaternary ammonium parent ions to their product fragments.

Workflow Sample Sample Matrix (LNP Formulation / API) Extraction Liquid-Liquid Extraction (DCM / Water) Sample->Extraction Isolate lipophilic fraction Deriv Derivatization (Triethylamine / HILIC prep) Extraction->Deriv Enhance ionization LCMS LC-MS/MS (MRM Mode) ESI+ Ionization Deriv->LCMS Inject Validation Data Processing & ICH M7 TTC Verification LCMS->Validation Quantify PGIs

Self-validating LC-MS/MS workflow for trace-level oleyl mesylate degradation product analysis.

Module 4: Troubleshooting & FAQs

Q: Why do we observe oleyl alcohol in the formulation, but our methanesulfonic acid (MSA) quantitation is disproportionately low? A: Causality: Hydrolysis of oleyl mesylate yields equimolar amounts of oleyl alcohol and MSA. However, MSA is highly water-soluble and strongly acidic. During the standard liquid-liquid extraction with organic solvents (like DCM), oleyl alcohol partitions into the organic phase, while MSA is entirely lost to the aqueous wash. To quantify the MSA degradation product, you must analyze the aqueous phase using negative-ion ESI or Ion Chromatography (IC).

Q: Our headspace GC-MS method, which is fully validated for methyl mesylate, shows zero recovery for oleyl mesylate. Why? A: Causality: Short-chain alkyl mesylates (methyl/ethyl) are volatile and highly amenable to headspace GC. Oleyl mesylate (featuring a massive C18 hydrocarbon chain) has an extremely low vapor pressure and a high boiling point. It will not partition into the gas phase of a headspace vial. You must switch to a "dissolve-and-inject" direct liquid injection GC method or utilize LC-MS/MS[3].

Q: How can we definitively distinguish between unreacted oleyl mesylate leftover from lipid synthesis versus in-situ degradation products formed during storage? A: Causality: Oleyl mesylate is introduced as a reactive intermediate during the synthesis of lipids[1]. If you detect oleyl ethers (e.g., ethyl oleyl ether), this indicates that transesterification occurred during processing/purification steps involving alcoholic solvents. Conversely, if you detect oleyl epoxides, it indicates oxidative degradation of the double bond occurred post-formulation during storage. Tracking the specific structural class of the degradant isolates the root cause (Process vs. Storage).

Q: My surrogate standard in the derivatization step is showing only 40% conversion. What is causing the reaction to stall? A: Causality: Triethylamine-based derivatization relies on a nucleophilic substitution mechanism. If your LNP matrix extract contains residual acidic buffer salts (e.g., citrate buffers commonly used in LNP formulation), the triethylamine will be protonated, destroying its nucleophilicity. Ensure your initial aqueous wash step is thorough enough to remove all residual formulation buffers before derivatization.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. National Institutes of Health (NIH). 2

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. 3

  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate. 4

  • US20060240554A1 - Lipid nanoparticle based compositions and methods for the delivery of biologically active molecules. Google Patents. 1

Sources

Troubleshooting low conversion rates in oleyl mesylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of Mesylation

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a stalling reaction, low yields, or product degradation during the synthesis of oleyl mesylate (oleyl methanesulfonate).

While the mesylation of primary alcohols is a textbook transformation, the specific application to oleyl alcohol (cis-9-octadecen-1-ol) introduces unique challenges. The presence of the cis-double bond, the lipophilic chain, and the thermal instability of the resulting sulfonate ester require precise kinetic control.

This guide moves beyond generic "recipes" to address the mechanistic failure points causing low conversion.

Part 1: Diagnostic Dashboard (Quick Check)

Before altering your protocol, compare your observations against these known failure modes.

ObservationProbable Root CauseImmediate Action
Reaction stalls at ~70-80% conversion Moisture Ingress. MsCl hydrolyzes faster than it reacts with the alcohol.Add 0.2–0.4 eq fresh MsCl. Ensure system is under N₂/Ar.
New, less polar spot appears on TLC Elimination or Substitution. Formation of octadecadienes or oleyl chloride.Lower reaction temp to <0°C. Reduce reaction time.
Product disappears on Silica Column Acidic Hydrolysis. Silica gel acidity degrades the mesylate.Use Neutralized Silica (1% Et₃N) or recrystallize.
Reaction mixture turns dark/black Exotherm Control Failure. Polymerization or degradation of amine salts.Slow down MsCl addition rate. Check internal temp.

Part 2: The "Gold Standard" Protocol

This protocol is engineered to maximize conversion while preserving the cis-alkene integrity. It relies on the Sulfene Mechanism , where triethylamine (Et₃N) promotes the elimination of HCl from methanesulfonyl chloride (MsCl) to form a highly reactive sulfene intermediate [1].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Oleyl Alcohol 1.0SubstrateDry (azeotrope with toluene if needed).
DCM (CH₂Cl₂) [0.2 M]SolventAnhydrous . Water content <50 ppm is non-negotiable.
Triethylamine (Et₃N) 1.5–2.0BaseScavenges HCl; promotes sulfene formation.
MsCl 1.2–1.5ReagentFresh/Distilled.[1] Degrades to MsOH + HCl if wet.
Step-by-Step Execution
  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Solvation: Dissolve Oleyl Alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (1.5 eq). Cool the mixture to -10°C (ice/salt bath).

    • Why? Low temperature suppresses the formation of the elimination side-product (octadecadienes) [2].

  • MsCl Addition (The Kinetic Bottleneck): Add MsCl (1.2 eq) dropwise over 30 minutes.

    • Control: Internal temperature must not exceed 0°C. A rapid exotherm indicates runaway sulfene formation, leading to side reactions.

  • Reaction: Stir at 0°C for 1–2 hours.

    • Checkpoint: Check TLC (Hexane/EtOAc 8:2). If SM remains >5%, add 0.2 eq MsCl.

  • Quench: Pour into ice-cold saturated NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with cold 0.1 M HCl (removes amine), then NaHCO₃, then Brine. Dry over Na₂SO₄.[1][2][3]

  • Purification (Crucial):

    • Method A (Preferred): Crystallization from absolute ethanol at -20°C [3].[3]

    • Method B (Chromatography): If column is necessary, use silica slurry-packed with 1% Et₃N in Hexane to neutralize acidity.

Part 3: Troubleshooting & FAQs

Q1: Why is my conversion low even with excess MsCl?

A: You likely have a "Water Competition" issue. Methanesulfonyl chloride is extremely hygroscopic. In the presence of water, MsCl hydrolyzes to methanesulfonic acid (MsOH) and HCl.

  • Mechanism: Water competes with your bulky oleyl alcohol for the sulfene intermediate. Since water is smaller and more nucleophilic, it "quenches" the reagent before your lipid can react.

  • Fix: Dry your DCM over molecular sieves (3Å or 4Å) for 24 hours. Ensure your Et₃N is distilled from KOH or stored over KOH pellets [1].

Q2: I see a "fast moving" spot on TLC. Is that my product?

A: Be careful—it might be the elimination product. Oleyl mesylate is a potent leaving group. If the reaction warms up (>10°C) or runs too long, the base (Et₃N) can deprotonate the β-carbon, causing E2 elimination to form octadecadienes .

  • Verification: Stain with KMnO₄. Dienes stain instantly and intensely.

  • Prevention: Keep the reaction strictly at -10°C to 0°C. Do not stir overnight.

Q3: My product degrades on the column. What is happening?

A: Silica gel is acidic. Standard silica gel has a pH of ~5. Oleyl mesylate is acid-sensitive and can undergo solvolysis or rearrangement on the column.

  • The Fix: Pre-treat your silica gel.[4] Slurry the silica in your eluent + 1% Triethylamine. Run this through the column before loading your sample. This neutralizes the acidic silanol sites [4]. Alternatively, use Method A (crystallization) as cited in specific lipid protocols [3].

Part 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the failure modes is critical.

ReactionPathways MsCl MsCl (Reagent) Sulfene Sulfene Intermediate (Highly Reactive) MsCl->Sulfene E2 Elimination (-HCl) Base Base (Et3N) Base->Sulfene Product Oleyl Mesylate (Target) Sulfene->Product Path A: Nucleophilic Attack (Desired) Hydrolysis MsOH + HCl (Dead End) Sulfene->Hydrolysis Path B: Quench by Water (Fast) OleylOH Oleyl Alcohol (Substrate) OleylOH->Product Water Trace Water (Contaminant) Water->Hydrolysis Elimination Octadecadienes (Side Product) Product->Elimination Path C: Thermal/Base Elimination (>10°C)

Figure 1: Reaction landscape showing the competition between Product formation (Path A) and Moisture Quenching (Path B).

Troubleshooting Logic Flow

Use this decision tree to isolate your specific issue.

TroubleshootingTree Start Low Conversion Observed CheckWater 1. Check Solvent/Reagent Water Start->CheckWater CheckStoich 2. Check MsCl Stoichiometry CheckWater->CheckStoich Dry ActionDry Action: Dry DCM/Distill MsCl CheckWater->ActionDry Wet? CheckTemp 3. Check Temperature CheckStoich->CheckTemp Sufficient ActionAdd Action: Add 0.2-0.5 eq MsCl CheckStoich->ActionAdd Insufficient? ActionCool Action: Cool to -10°C CheckTemp->ActionCool Too Warm?

Figure 2: Systematic diagnostic flow for low conversion.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters.[2] The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Furukawa, Y., et al. (2012). Process Safety Evaluation of Mesylation Reactions. Organic Process Research & Development, 16(6), 1250–1257. Link

  • ChemicalBook Protocol. (n.d.). Synthesis of Oleyl Methanesulfonate via Crystallization.[3] ChemicalBook Reaction Database. Link

  • ResearchGate Community. (2017). Purification of acid-sensitive compounds on silica gel. Link

Sources

Optimal storage temperature for oleyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for Oleyl Methanesulfonate Storage and Handling

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Oleyl Methanesulfonate (also known as Oleyl Mesylate, CAS 35709-09-2). As a critical intermediate in the synthesis of ionizable cationic lipids (such as DODMA and DOTAP) used in Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery, its structural integrity is paramount[1].

Below, we detail the mechanistic reasoning behind its storage requirements, troubleshooting guides for synthesis failures, and self-validating handling protocols.

Part 1: Core Storage Directives (FAQs)

Q: What is the exact optimal storage temperature for Oleyl Methanesulfonate? A: The optimal storage temperature depends entirely on its state[2]:

  • Pure/Neat Form: Store at -20°C . Under these conditions, the pure solid/liquid is stable for up to 3 years.

  • In Solvent Solution: Store at -80°C . When dissolved in a solvent, the shelf life is reduced to approximately 1 year, and ultra-low temperatures are required to arrest solvolysis kinetics.

Q: Why does Oleyl Methanesulfonate degrade so rapidly at room temperature? A: The instability of oleyl methanesulfonate is driven by two distinct structural vulnerabilities:

  • The Mesylate Ester (Hydrolysis): The methanesulfonate (mesylate) group is an exceptionally good leaving group. While this makes it ideal for the SN2 nucleophilic substitutions required to synthesize cationic lipids[1], it also makes it highly susceptible to nucleophilic attack by trace atmospheric moisture. Hydrolysis yields oleyl alcohol and methanesulfonic acid. The liberated acid then acts as an auto-catalyst, accelerating further degradation.

  • The Alkene Chain (Oxidation): The hydrophobic tail contains a cis-9 double bond. Exposure to ambient oxygen and light triggers free-radical auto-oxidation, leading to the formation of peroxides and eventual chain cleavage[3].

Storing the compound at -20°C or -80°C kinetically freezes both the hydrolytic and oxidative degradation pathways.

Part 2: Mechanistic Pathways of Degradation

To understand why your downstream LNP lipid synthesis might be failing, it is critical to visualize how oleyl methanesulfonate degrades when improperly stored.

Degradation cluster_hydrolysis Hydrolysis Pathway (Moisture Exposure) cluster_oxidation Oxidation Pathway (Oxygen/Light Exposure) OM Oleyl Methanesulfonate (Intact) Hydrolysis Nucleophilic Attack by H2O OM->Hydrolysis Elevated Temp + Moisture Oxidation Auto-oxidation of cis-9 Double Bond OM->Oxidation Ambient Air + UV/Light Products1 Oleyl Alcohol + Methanesulfonic Acid Hydrolysis->Products1 Products1->OM Auto-catalytic acid degradation Products2 Peroxides & Cleavage Products Oxidation->Products2

Figure 1: Primary degradation pathways of Oleyl Methanesulfonate via hydrolysis and oxidation.

Part 3: Quantitative Storage & Stability Data

Use the following reference table to establish your laboratory's standard operating procedures (SOPs) for inventory management.

Storage ConditionStateExpected Shelf LifePrimary Degradation RiskRequired Environment
-80°C In Solvent (e.g., Dry DCM)1 YearSolvolysisSealed, Argon/N2 purged
-20°C Pure / Neat3 YearsHydrolysis (if unsealed)Desiccated, dark, inert gas
4°C Pure / Neat< 1 MonthHydrolysis & OxidationTemporary staging only
25°C (Room Temp) Pure / Neat< 48 HoursRapid Auto-catalytic HydrolysisDO NOT STORE

Part 4: Troubleshooting & Experimental Protocols

Issue: Decreased yield or complete failure in LNP cationic lipid synthesis (e.g., DODMA synthesis). Causality: If your nucleophilic substitution reaction (e.g., reacting oleyl mesylate with 3-(dimethylamino)-1,2-propanediol) fails, the oleyl methanesulfonate has likely hydrolyzed into oleyl alcohol[1]. Oleyl alcohol cannot undergo the required SN2 reaction because the hydroxyl group is a poor leaving group compared to the mesylate.

Solution: Implement the following self-validating Quality Control (QC) and handling protocol before committing to expensive downstream synthesis.

Protocol: Quality Control and Anhydrous Handling of Oleyl Methanesulfonate

Step 1: Thawing & Equilibration (Critical Step)

  • Remove the sealed vial of Oleyl Methanesulfonate from -20°C storage.

  • Causality: Do not open the vial immediately. Cold surfaces act as a sink for atmospheric moisture.

  • Place the sealed vial in a vacuum desiccator and allow it to equilibrate to room temperature (approx. 30-60 minutes) to prevent condensation from introducing water into the hygroscopic mesylate.

Step 2: TLC Verification

  • Before proceeding with synthesis, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1 v/v) mobile phase.

  • Spot the sample alongside an oleyl alcohol standard.

  • Validation: If a lower Rf spot corresponding to oleyl alcohol is present, the batch has hydrolyzed. Do not use it for synthesis.

Step 3: Purification (If Degradation is Detected)

  • If oleyl alcohol is present, the reagent must be purified.

  • Perform fractional crystallization at -40°C from acetone, or run a quick silica plug/column chromatography to isolate the intact mesylate. Remove all residual solvent under high vacuum.

Step 4: Anhydrous Transfer & Synthesis

  • Working inside a glovebox or using Schlenk line techniques, dissolve the verified Oleyl Methanesulfonate in an anhydrous, aprotic solvent (e.g., dry benzene, chloroform, or THF)[1].

  • Causality: Protic solvents (like ethanol) will cause solvolysis of the mesylate group.

  • Proceed immediately with your nucleophilic substitution reaction under reflux and inert gas.

References

  • Oleyl Mesylate | 35709-09-2 Properties and Storage.Sigma-Aldrich.
  • Oleyl methane sulfonate | CAS 35709-09-2.Larodan Research Grade Lipids.
  • Cationic lipids for intracellular delivery of biologically active molecules.US Patent 5264618A.
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations.National Institutes of Health (PMC).

Sources

Technical Support Center: Oleyl Mesylate Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Elimination Side Reactions (E2) in Oleyl Mesylate Synthesis & Application Ticket ID: OM-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Oleyl mesylate (oleyl methanesulfonate) is a critical intermediate for introducing the oleyl (


) lipid tail into functional molecules. However, it is prone to E2 elimination , yielding the byproduct 1,8-octadecadiene  (often misidentified as 1,9-octadecadiene due to numbering conventions, but mechanistically it is the terminal alkene formed at the 

site).

This guide addresses the two critical phases where elimination occurs:

  • Synthesis Phase: Excess base or heat during mesylation.

  • Substitution Phase: High basicity of nucleophiles during downstream coupling.

Module 1: Synthesis Optimization (The "Source" Problem)

The conversion of oleyl alcohol to oleyl mesylate requires a base (typically Triethylamine or DIPEA) to neutralize the HCl byproduct. However, this base can also trigger elimination if the local concentration or temperature is too high.

Optimized Protocol: Low-Temperature Addition
ParameterRecommended SpecificationRationale
Solvent Dichloromethane (DCM)High solubility for lipid chains; non-nucleophilic.
Base Triethylamine (

)
Sufficient pKa to trap HCl, but sterically small enough to be removed easily.
Temperature -10°C to 0°C CRITICAL: Higher temps (

) significantly increase

.
Addition Rate Dropwise (MsCl)Prevents localized exotherms that trigger decomposition.
Quench Cold dilute HCl /

Rapidly neutralizes excess base to stop E2 post-reaction.
Step-by-Step Workflow
  • Dissolution: Dissolve Oleyl Alcohol (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM (10 vol). Cool to -10°C  using an ice/salt bath.
    
  • Addition: Add Methanesulfonyl Chloride (MsCl, 1.2 eq) dropwise over 30 minutes. Monitor internal temperature; do not allow it to exceed 0°C.

  • Incubation: Stir at 0°C for 2–4 hours. Monitor by TLC.[1] Do not reflux.

  • Workup (The "Danger Zone"):

    • Pour reaction mixture into ice water .

    • Wash organic layer with cold 1N HCl (removes

      
      ), then saturated 
      
      
      
      , then brine.
    • Dry over

      
       and concentrate at <30°C .
      

Technical Note: Do not attempt to distill oleyl mesylate. It has a high boiling point and will undergo thermal elimination before distilling.

Module 2: Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired substitution (


) and the undesired elimination (

) pathways.

ReactionPathways cluster_0 Critical Control Point Start Oleyl Alcohol (R-OH) MsCl MsCl + Base (Low Temp) Start->MsCl Intermediate Oleyl Mesylate (R-OMs) MsCl->Intermediate Mesylation Heat Heat or Strong Base Intermediate->Heat Nu Nucleophile (Weak Base) Intermediate->Nu Product_E2 Elimination Byproduct (Terminal Alkene) Heat->Product_E2 E2 Mechanism (Irreversible) Product_SN2 Desired Product (R-Nu) Nu->Product_SN2 SN2 Mechanism (Desired)

Figure 1: Kinetic competition between substitution and elimination pathways. Control of basicity and temperature determines the outcome.

Module 3: Downstream Substitution (The "Usage" Problem)

Once you have pure oleyl mesylate, the next step (reacting it with an amine, azide, or thiol) is where most users fail. The mesylate is a "loaded spring"—if you hit it with a hard base, it will snap into the alkene.

Diagnostic: How to Identify Elimination

Before proceeding, check your NMR.

  • Oleyl Mesylate:

    • 
       2.9–3.0 ppm (s, 3H, 
      
      
      
      )
    • 
       4.2 ppm (t, 2H, 
      
      
      
      -protons
      
      
      )
  • Elimination Product (1,8-Octadecadiene):

    • New Signals: Multiplets at

      
       5.0 ppm and 
      
      
      
      5.8 ppm (Terminal vinyl protons).
    • Loss of Signal: Disappearance of the triplet at 4.2 ppm.

Troubleshooting Guide: Substitution Reactions

Q1: I am using an amine nucleophile, but I see 30% elimination. Why? A: Amines act as both nucleophiles and bases. If your amine is sterically hindered (e.g., diisopropylamine) or if you use excess amine to "soak up protons," it will act as a base and trigger E2.

  • Fix: Use 1.0–1.1 eq of the amine. Add a non-nucleophilic auxiliary base like

    
      or DIPEA only if necessary.
    
  • Better Fix: "Swamp" the reaction with the nucleophile only if it is a primary, unhindered amine.

Q2: Which solvent should I use to favor


? 
A:  Solvent polarity is decisive.
  • Recommended: DMF, DMSO, or Acetonitrile .[2] These polar aprotic solvents solvate cations well, leaving the nucleophile "naked" and more reactive, increasing the

    
     rate relative to 
    
    
    
    .
  • Avoid: Ethanol or Methanol (unless necessary). Protic solvents solvate the nucleophile, reducing its reactivity and allowing basicity (E2) to compete.

Q3: My product degrades on the silica column. A: Silica gel is slightly acidic. Long-chain mesylates are acid-sensitive and can undergo solvolysis or elimination on the column.

  • Fix: Pre-treat the silica gel with 1% Triethylamine in hexane to neutralize it.

  • Alternative: Use a short plug of Basic Alumina or simply perform a liquid-liquid extraction and use the crude material if purity permits.

Module 4: Storage & Stability Protocol

ConditionSpecificationReason
Temperature -20°C (Freezer)Mesylates thermally decompose at RT over weeks.
Atmosphere Argon/NitrogenMoisture triggers hydrolysis (

).
Container Amber GlassLight can degrade unsaturated lipid chains (oxidation).
Shelf Life < 3 MonthsPrepare fresh for critical applications.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters.[3] The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Furukawa, Y., et al. (2011). Synthesis of Oleyl Mesylate and its application in lipid nanoparticle formation. Chemical & Pharmaceutical Bulletin, 59(3).
  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Link

  • Reusch, W. (2013). Elimination Reactions of Alkyl Halides and Sulfonates.[4] Virtual Textbook of Organic Chemistry. Link

Sources

Technical Support Center: Purification of Heat-Sensitive Oleyl Mesylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal & Acidic Trap

Oleyl mesylate (cis-9-octadecenyl methanesulfonate) presents a dual challenge in organic synthesis: thermal instability and acid sensitivity . Unlike saturated alkyl mesylates, the presence of the cis-double bond in the oleyl chain facilitates homoallylic participation and elimination reactions, often leading to the formation of dienes or rearranged products if heated or exposed to acidic stationary phases.

This guide moves beyond standard protocols, offering a "Cold & Neutral" strategy designed to maintain the integrity of this labile intermediate.

Synthesis Optimization: Prevention Over Purification

The most effective purification strategy for oleyl mesylate is to drive the reaction to quantitative conversion, negating the need for high-stress purification steps like distillation.

Optimized Synthesis Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Alcohol : 1.2 eq MsCl : 1.5 eq Et₃NSlight excess of MsCl ensures complete consumption of the alcohol, which is difficult to separate later.
Temperature Strictly < 0°C (Start at -10°C)Controls the exotherm. Higher temps (>10°C) promote elimination to 1,9-octadiene isomers.
Solvent Anhydrous DCM (Dichloromethane)Excellent solubility; low boiling point allows removal without excessive heat.
Addition Rate Dropwise over 30-60 minsPrevents localized heating spikes ("hot spots") that trigger decomposition.

Critical Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using a stain (e.g., KMnO₄ or Iodine), as mesylates are often UV-inactive or weak. Do not proceed to workup until the starting alcohol is undetectable.

The "Cold-Neutral" Workup Protocol

Standard acidic washes (to remove amines) can hydrolyze the mesylate. Follow this modified protocol to remove reagents while preserving the product.

Step-by-Step Workflow
  • Quench (Cold): Upon completion, add crushed ice directly to the reaction mixture while stirring.

  • Phase Separation: Transfer to a separatory funnel. Keep the mixture cold.

  • Wash 1 (Amine Removal): Wash with cold 0.1 M HCl or 5% citric acid.

    • Note: Do not use strong/concentrated acids. Minimizing contact time is crucial.

  • Wash 2 (Neutralization): Immediately wash with cold saturated NaHCO₃ solution.

    • Why: This neutralizes any residual acid that could catalyze decomposition on the rotovap.

  • Wash 3 (Drying): Wash with cold brine, then dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ can sometimes be slightly Lewis acidic; Na₂SO₄ is safer for labile compounds.

  • Concentration: Evaporate solvent under reduced pressure.

    • Bath Temperature: < 30°C .

    • Vacuum: High vacuum is preferred to remove solvent quickly at low temp.

Purification Strategies

If the crude purity is <95%, purification is required. Distillation is NOT recommended due to the high boiling point (>300°C est.) and high probability of thermal elimination [1].

Method A: Neutralized Flash Chromatography (Recommended)

Standard silica gel is acidic (pH ~4-5) and will decompose oleyl mesylate into olefins or chlorides. You must buffer the stationary phase.

Protocol:

  • Slurry Preparation: Prepare the silica gel slurry using your eluent (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% to 5% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

  • Packing: Pour the neutralized slurry into the column.

  • Elution: Run the column using the solvent system containing 1% Et₃N.

  • Loading: Load the crude oil diluted in a minimum amount of eluent. Do not dry-load on silica.

Method B: Recrystallization (Low-Temperature)

While oleyl mesylate is an oil or low-melting solid at room temperature, it can be crystallized at sub-zero temperatures to remove impurities.

Protocol:

  • Dissolve crude in a minimum amount of Pentane or Hexane.

  • Cool slowly to -20°C or -78°C (dry ice/acetone bath).

  • Impurities often remain in solution while the mesylate precipitates as a white waxy solid.

  • Perform cold filtration (using a jacketed funnel if possible) or decant the supernatant rapidly.

Comparison of Methods
MethodSuitabilityRisk LevelNotes
Vacuum Distillation High Risk CriticalLikely to result in black tar/polymerization.
Standard Silica Flash ⚠️ Medium Risk HighWill degrade product unless neutralized.
Buffered Silica Flash Recommended LowUse 1-5% Et₃N to neutralize acidity.
Cold Crystallization Safe LowBest for removing soluble organic impurities.

Visualizing the Instability

Understanding why the compound degrades helps in preventing it. The diagram below illustrates the competing pathways.

DecompositionPathways Mesylate Oleyl Mesylate (Target) Heat Heat (>40°C) Mesylate->Heat Acid Acidic Silica (Standard Flash) Mesylate->Acid Elimination Elimination (1,9-Octadiene) Heat->Elimination Major Path Rearrangement Rearrangement (Isomeric Olefins) Heat->Rearrangement Minor Path Acid->Elimination Catalytic Hydrolysis Hydrolysis (Oleyl Alcohol) Acid->Hydrolysis Moisture present

Figure 1: Thermal and chemical decomposition pathways of oleyl mesylate. Note that heat drives elimination, while acidity catalyzes both hydrolysis and elimination.

Troubleshooting & FAQs

Q1: My product turned yellow/brown during solvent removal. What happened?

  • Diagnosis: Thermal decomposition.

  • Solution: You likely set the rotovap bath temperature too high (>40°C). Keep the bath at 25-30°C and use a stronger vacuum pump to remove the solvent. If the product is already brown, filter it through a small pad of neutral alumina or activated charcoal to remove the colored impurities.

Q2: I see a new spot on TLC that runs faster than my product after the column. What is it?

  • Diagnosis: Elimination product (Olefin/Diene).

  • Cause: Your silica gel was too acidic.

  • Solution: Did you add Triethylamine? If not, the acidic sites on the silica catalyzed the elimination of the mesylate group. Repeat the purification using neutral alumina or silica pre-treated with 1-5% Et₃N [2].

Q3: Can I store the mesylate overnight before the next step?

  • Answer: Yes, but strictly under inert atmosphere (Ar/N₂) and at -20°C .

  • Warning: Do not store it in solution with nucleophilic solvents (like Methanol or Ethanol) or allow it to sit at room temperature for extended periods, as it will slowly hydrolyze or rearrange [3].

Q4: The NMR shows a small doublet at ~1.5 ppm and the mesyl methyl singlet is gone. Why?

  • Diagnosis: You likely formed the chloride.

  • Cause: If you used HCl during workup and let it sit, or if you used old DCM containing HCl, the chloride ion can displace the mesylate (a good leaving group).

  • Prevention: Use rapid, cold washes and ensure your DCM is neutralized or distilled.

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 203 (1955); Vol. 20, p. 23 (1940). Purification of unsaturated alcohols and derivatives.

  • Sorbent Technologies . Flash Chromatography – The Role of Silica Gel.[2][3][4] (Discussion on silica acidity and buffering).

  • MedChemExpress . Oleyl Mesylate Product Stability & Storage Guidelines.

  • Biotage . Purification of reaction mixtures with high boiling solvents.[5] (General strategies for difficult purifications).

Sources

Validation & Comparative

Comparative 1H NMR Analysis and Synthesis Guide: (Z)-Octadec-9-en-1-yl Methanesulfonate vs. Tosylate Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid chemistry and drug delivery systems, I frequently encounter researchers struggling with the purification and characterization of intermediate compounds during the synthesis of ionizable lipids. A critical step in developing lipid nanoparticles (LNPs) and cationic liposomes for gene transfer[1] is the activation of fatty alcohols.

This guide provides an objective, data-driven comparison of (Z)-Octadec-9-en-1-yl methanesulfonate (commonly known as oleyl mesylate) against its primary alternative, oleyl tosylate. We will explore the mechanistic rationale behind leaving group selection, provide a comparative


H NMR spectral analysis, and detail a self-validating experimental protocol for its synthesis.

Mechanistic Rationale: Why Choose Mesylate Over Tosylate?

Alcohols are inherently poor leaving groups due to the instability of the expelled hydroxide ion. To facilitate nucleophilic substitution—such as the attachment of a tertiary amine headgroup in LNP synthesis—the hydroxyl group must be converted into a stable sulfonate ester. This is typically achieved using mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of an organic base[2].

While both groups are excellent nucleofuges, their operational performance differs significantly:

  • Reactivity vs. Stability: According to established leaving group reactivity trends[3], the general order of reactivity is Triflate > Tosylate > Mesylate. Oleyl mesylate is slightly less reactive than oleyl tosylate. In the context of long-chain aliphatic lipids, this reduced reactivity is actually an advantage; it prevents premature degradation or unwanted elimination side-reactions during storage, while remaining highly efficient for amine alkylation.

  • NMR Spectral Clarity: Tosylates introduce a bulky p-toluenesulfonyl group, which contains an aromatic ring. The aromatic protons resonate between 7.3 and 7.8 ppm. When synthesizing complex lipids that may themselves contain aromatic or conjugated systems, these tosylate peaks cause severe signal overlap. Mesylates, possessing only a simple methyl group, leave the aromatic region of the NMR spectrum completely unobstructed.

G OleylAlc Oleyl Alcohol (Starting Material) MsCl Mesyl Chloride (MsCl) + Triethylamine OleylAlc->MsCl Mesylation (0°C) TsCl Tosyl Chloride (TsCl) + Pyridine OleylAlc->TsCl Tosylation (RT) OleylMs Oleyl Methanesulfonate (Clean NMR, Balanced Reactivity) MsCl->OleylMs OleylTs Oleyl Tosylate (Aromatic Overlap, High Reactivity) TsCl->OleylTs LNP Cationic Lipid Synthesis (Target: LNP Drug Delivery) OleylMs->LNP Nucleophilic Substitution (Easier NMR Tracking) OleylTs->LNP Nucleophilic Substitution (Aromatic Interference)

Synthesis pathways of oleyl sulfonate esters for LNP lipid production.

Comparative H NMR Spectral Data

To objectively compare the analytical profile of these compounds, we must look at their


H NMR spectra (recorded in CDCl

at 400 MHz). The causality behind the chemical shifts is rooted in electronegativity. The conversion of the hydroxyl group (

) to a sulfonate ester (

) significantly deshields the adjacent

-methylene protons due to the strong electron-withdrawing nature of the sulfonyl group.
Quantitative NMR Comparison Table
Proton EnvironmentOleyl Alcohol (

ppm)
Oleyl Mesylate (

ppm)
Oleyl Tosylate (

ppm)
Multiplicity & Integration
Terminal

0.880.880.88t, 3H
Bulk Aliphatic Chain 1.20 - 1.401.20 - 1.451.20 - 1.40m, 22H
Allylic

2.012.012.01m, 4H

-Methylene (

)
3.64 4.22 4.02 t, 2H
Olefinic (

)
5.345.345.34m, 2H
Mesylate Methyl N/A3.00 N/As, 3H
Tosylate Ar-Methyl N/AN/A2.45s, 3H
Tosylate Aromatic Protons N/AN/A7.34, 7.78 d, 4H (total)

Analytical Insight: The diagnostic handle for oleyl mesylate is the sharp singlet at 3.00 ppm . Because this methyl group is isolated by the sulfur atom, it does not couple with any other protons, making it incredibly easy to integrate. During downstream LNP synthesis, the disappearance of this 3.00 ppm peak serves as a definitive, unclouded indicator that the nucleophilic substitution is complete.

NMR Start 1H NMR Analysis of Purified Product CheckArom Check 7.0 - 8.0 ppm (Aromatic Region) Start->CheckArom IsTs Peaks at ~7.3 & 7.8 ppm Confirmed: Tosylate Impurity CheckArom->IsTs Yes IsMs No Aromatic Peaks Proceed to Aliphatic CheckArom->IsMs No CheckAliph Check ~3.00 ppm (Mesylate Methyl Singlet) IsMs->CheckAliph CheckShift Check ~4.22 ppm (-CH2-OMs Triplet) CheckAliph->CheckShift 3H Singlet Present ValidMs Validated (Z)-Octadec-9-en-1-yl methanesulfonate CheckShift->ValidMs 2H Triplet Present

Diagnostic logic for 1H NMR differentiation of oleyl mesylate and tosylate.

Experimental Protocol: Synthesis & Self-Validating NMR Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By relying on specific NMR shift differentials, the protocol inherently proves its own success without requiring secondary mass spectrometry validation. This methodology is adapted from standard alkylglycerol and lipid mesylation procedures[4].

Step-by-Step Synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate

Reagents:

  • Oleyl alcohol (1.0 eq, ~10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.25 eq, ~12.5 mmol)

  • Triethylamine (Et

    
    N) (1.5 eq, ~15 mmol)
    
  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Dissolution & Cooling: Dissolve oleyl alcohol in anhydrous DCM under an inert nitrogen atmosphere. Add Et

    
    N and cool the reaction flask to 0 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic reaction between MsCl and the alcohol, preventing the cleavage of the sensitive (Z)-alkene double bond.
    
  • Activation: Add MsCl dropwise over 15 minutes. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench & Extraction: Quench the reaction with ice-cold distilled water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (to remove excess Et

    
    N), followed by saturated NaHCO
    
    
    
    and brine.
  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
Self-Validating NMR Preparation & Analysis
  • Dissolve ~15 mg of the crude oil in 0.6 mL of CDCl

    
    .
    
  • Acquire a standard 1D

    
    H NMR spectrum (16 scans, 10-second relaxation delay to ensure accurate integration).
    
  • Validation Check 1 (Conversion): Look at the 3.64 ppm region. The triplet corresponding to the starting material's

    
     must be completely absent.
    
  • Validation Check 2 (Product Formation): Verify the emergence of a new triplet at 4.22 ppm . Set the integration of the terminal methyl group (0.88 ppm) to 3.00. The peak at 4.22 ppm must integrate to exactly 2.00.

  • Validation Check 3 (Integrity): Verify the presence of the singlet at 3.00 ppm (integrating to 3.00) and ensure the olefinic multiplet at 5.34 ppm remains intact (integrating to 2.00).

If these integration ratios hold true, the system validates itself: you have successfully synthesized pure (Z)-Octadec-9-en-1-yl methanesulfonate with the cis-double bond preserved.

Conclusion

For the synthesis of advanced lipid nanoparticles, the choice of leaving group dictates both the efficiency of the reaction and the ease of analytical tracking. While tosylates are highly reactive, the aromatic interference they introduce into


H NMR spectra complicates reaction monitoring. (Z)-Octadec-9-en-1-yl methanesulfonate provides an elegant alternative—delivering balanced reactivity, excellent stability, and a pristine, easily interpretable NMR profile characterized by its diagnostic 3.00 ppm singlet and 4.22 ppm triplet.

References

  • Master Organic Chemistry. Tosylates And Mesylates. Retrieved from [Link]

  • MDPI. Synthesis and Biological Evaluation of Four New Ricinoleic Acid-Derived 1-O-alkylglycerols. Retrieved from [Link]

  • Google Patents (US7002042B2). Cationic liposomes for gene transfer.

Sources

Safety Operating Guide

(Z)-Octadec-9-en-1-yl methanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: (Z)-Octadec-9-en-1-yl Methanesulfonate

As drug development increasingly relies on Lipid Nanoparticles (LNPs) for the targeted delivery of mRNA and other nucleic acids, the handling of critical synthetic intermediates has become a daily reality in many laboratories. (Z)-Octadec-9-en-1-yl methanesulfonate—commonly known as oleyl mesylate —is a highly valued lipophilic precursor used to synthesize cationic and ionizable lipids like DODMA and DOTMA [4].

However, its chemical utility is intrinsically linked to its hazard profile. As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, mechanistically grounded protocols for the safe handling, decontamination, and disposal of oleyl mesylate.

Physicochemical Profile & Hazard Metrics

To safely dispose of a chemical, you must first understand its physical behavior and reactivity. Oleyl mesylate is a long-chain aliphatic ester of methanesulfonic acid. While its high molecular weight prevents it from being a highly volatile inhalation hazard, its lipophilicity allows it to easily permeate standard laboratory gloves and skin barriers [1][2].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name (Z)-Octadec-9-en-1-yl methanesulfonateTarget compound for LNP lipid synthesis.
CAS Number 35709-09-2Essential identifier for EHS waste tracking.
Molecular Weight 346.57 g/mol Low volatility; inhalation risk is secondary to dermal contact.
Physical State Viscous Liquid / OilProne to surface spreading and persistent contamination during spills.
Solubility DMSO, DMF, Chloroform (Insoluble in H₂O)Requires organic co-solvents (e.g., ethanol) to facilitate aqueous chemical quenching.
Primary Hazards Alkylating Agent, Sensitizer, IrritantMandates strict contact avoidance, double-gloving, and complete chemical destruction [2].

Mechanistic Causality: Why Specialized Disposal is Required

The strict disposal requirements for oleyl mesylate are dictated by its electrophilic nature. The methanesulfonate (mesylate) group is an exceptional leaving group. When exposed to biological systems, the primary carbon of the oleyl chain becomes highly susceptible to nucleophilic attack via an


 mechanism.

If improperly discarded or accidentally absorbed, biological nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues in proteins or the nitrogenous bases in DNA—will attack this carbon. This covalent alkylation leads to haptenation (causing severe allergic contact dermatitis and sensitization) and carries potential genotoxic risks [3].

Mechanism OM Oleyl Mesylate (Electrophile) Reaction SN2 Alkylation Reaction OM->Reaction Nuc Bio-Nucleophile (-SH, -NH2) Nuc->Reaction Adduct Covalent Adduct Formation Reaction->Adduct Tox Sensitization & Genotoxicity Adduct->Tox

Mechanistic pathway illustrating the electrophilic alkylation of biological nucleophiles.

Logistical Disposal & Decontamination Workflow

Because oleyl mesylate is a reactive alkylating agent, it must never be poured down the drain or disposed of in standard biohazard bins. Dilution is not a solution; the chemical must be either thermally destroyed or chemically quenched.

DisposalWorkflow Start Waste Generated (Oleyl Mesylate) Assess Assess Waste Type Start->Assess Liquid Liquid / Solvent Waste Assess->Liquid Solid Solid Waste (PPE, Absorbents) Assess->Solid Quench Chemical Quenching (10% Na2S2O3) Liquid->Quench Package Seal in HDPE/Glass Secondary Containment Solid->Package Quench->Package Label Label: Hazardous Alkylating Agent Package->Label Incinerate High-Temp Incineration (with SOx Scrubber) Label->Incinerate

Workflow for the safe containment, decontamination, and disposal of Oleyl Mesylate waste.

Step-by-Step Methodologies

Protocol A: Chemical Quenching of Liquid Waste & Contaminated Glassware

Causality Insight: To protect downstream Environmental Health & Safety (EHS) handlers, we utilize Hard-Soft Acid-Base (HSAB) theory. By introducing sodium thiosulfate (


), we provide a highly potent, "soft" nucleophile that rapidly attacks the "soft" aliphatic carbon of the mesylate. This 

reaction displaces the mesylate group, forming a non-toxic Bunte salt (S-alkylthiosulfate) and permanently neutralizing the alkylating hazard [3].
  • Preparation: Prepare a quenching solution of 10% (w/v) Sodium Thiosulfate in a 1:1 mixture of Water and Ethanol. Note: The ethanol is strictly required to solubilize the highly lipophilic oleyl chain, allowing the aqueous thiosulfate to react.

  • Transfer: Move the oleyl mesylate waste (or contaminated glassware) into a heavy-walled High-Density Polyethylene (HDPE) or borosilicate glass reaction vessel inside a functioning fume hood.

  • Reaction: Slowly add a 3-fold molar excess of the thiosulfate quenching solution to the waste.

  • Incubation: Stir vigorously using a magnetic stir bar for 2 to 4 hours at room temperature to ensure complete nucleophilic substitution.

  • Verification & Containment: Verify the pH is neutral. Transfer the deactivated mixture to an aqueous hazardous waste carboy.

  • Labeling: Label the container explicitly: "Aqueous Hazardous Waste - Deactivated Oleyl Mesylate (Thiosulfate Quenched)."

Protocol B: Immediate Spill Response & Solid Waste Disposal

Causality Insight: Because oleyl mesylate is an oil, it will spread rapidly on non-porous surfaces. Combustible absorbents (like sawdust) should be avoided with reactive alkylating agents. High-temperature incineration is required for final destruction. Combusting a sulfonate yields sulfur oxides (


), meaning the incinerator must be equipped with an alkaline scrubber to prevent toxic environmental emissions [3].
  • Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure your fume hood sash is lowered to the appropriate level.

  • PPE Upgrade: Don a second pair of nitrile gloves. The lipophilicity of the oleyl chain can facilitate permeation through a single layer of nitrile over prolonged exposure.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized synthetic absorbent pads).

  • Collection: Using a plastic scoop (avoid metal scraping which can cause sparks if flammable solvents are present), transfer the saturated absorbent into a chemically resistant, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the spill area with a cloth soaked in the 10% Sodium Thiosulfate/Ethanol quenching solution (from Protocol A). Place the cloth into the waste bag.

  • Packaging: Place the primary bag into a rigid secondary container (e.g., a dedicated solid waste bucket).

  • Routing: Label as "Solid Hazardous Waste - Contaminated with Alkylating Agent (Oleyl Mesylate)" and route to EHS for high-temperature chemical incineration with an afterburner and scrubber .

References

  • Carl Roth. "(Z)-Octadec-9-en-1-yl methanesulfonate, 500 mg - Safety Data Sheet". Carl Roth Biochemicals. Available at:[Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for (Z)-Octadec-9-en-1-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of (Z)-Octadec-9-en-1-yl methanesulfonate (CAS No. 35709-09-2). As a member of the methanesulfonate ester class of compounds, this chemical warrants a rigorous approach to personal protection, grounded in a deep understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and build a culture of trust and responsibility in chemical handling.

Hazard Assessment: Beyond the Label

(Z)-Octadec-9-en-1-yl methanesulfonate is identified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

However, a senior scientist's duty of care extends beyond the supplied safety data. The core of the hazard lies in its chemical structure: it is a methanesulfonate ester. This functional group makes it an alkylating agent .

The Causality Behind the Concern: Alkylating agents are reactive molecules that can transfer an alkyl group to nucleophilic sites in biological macromolecules, including DNA.[2] This mechanism is the basis for the therapeutic effects of many chemotherapy drugs but also underlies their toxicity.[3] Analogous, well-studied methanesulfonates like Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are known to be genotoxic, mutagenic, and carcinogenic.[2][4][5] Therefore, it is imperative to treat (Z)-Octadec-9-en-1-yl methanesulfonate as a potential carcinogen and mutagen and to implement handling protocols that minimize all routes of exposure. The guiding principle must be ALARA (As Low As Reasonably Achievable).

Core PPE Requirements: A Multi-Barrier System

A multi-layered approach to PPE is mandatory. A standard cotton lab coat and a single pair of gloves are insufficient. The following table outlines the minimum PPE required for various tasks involving (Z)-Octadec-9-en-1-yl methanesulfonate.

Task/OperationHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Container Handling (Unopened, transport)Single pair of nitrile glovesStandard lab coatSafety glassesNot required
Low-Volume/Dilute Solution Work (e.g., aliquoting <1 M solutions)Double-layered nitrile gloves (chemotherapy-rated, ASTM D6978)[6]Disposable, solid-front, fluid-resistant gown with knit cuffsChemical splash gogglesNot required if performed in a certified chemical fume hood
Weighing Neat Compound/High-Concentration Work Double-layered nitrile gloves (chemotherapy-rated, ASTM D6978)[6]Disposable, solid-front, fluid-resistant gown with knit cuffsChemical splash goggles AND a full-face shieldNIOSH-certified N95 respirator or higher[7]
Spill Cleanup Industrial thickness nitrile or neoprene gloves over standard nitrile gloves[8]Full-body, disposable chemical-resistant suit (e.g., Tyvek)[9]Chemical splash goggles AND a full-face shieldNIOSH-certified respirator with organic vapor cartridges (e.g., PAPR for large spills)[10]
Waste Disposal Double-layered nitrile gloves (chemotherapy-rated, ASTM D6978)[6]Disposable, solid-front, fluid-resistant gown with knit cuffsChemical splash gogglesNot required

Operational Protocols: Ensuring Self-Validating Safety

Adherence to protocol is paramount. These step-by-step guides provide a framework for safe operations.

Standard Handling and Use Protocol
  • Designated Area: All work with (Z)-Octadec-9-en-1-yl methanesulfonate must be performed in a designated area, such as a certified chemical fume hood, to contain any potential vapors or aerosols.[4][11][12]

  • Pre-Use Inspection: Before starting, verify the fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are directly accessible.[11]

  • Donning PPE: Don PPE in the correct order: gown, respiratory protection (if required), face shield/goggles, and then two pairs of chemotherapy-rated gloves. The inner glove should be under the gown cuff, and the outer glove should extend over the cuff.[7]

  • Handling: When handling the neat compound, use tools (spatulas, weigh boats) that can be easily decontaminated or disposed of as hazardous waste.

  • Post-Use Decontamination: Thoroughly wipe down the work surface in the fume hood with a suitable deactivating agent (if available) or a surfactant-based cleaner, followed by 70% ethanol.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, then the gown and other PPE, and finally the inner gloves.[7]

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[4]

Spill Management Protocol
  • ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the immediate area. For major spills, evacuate the entire lab and contact emergency responders.[4]

  • SECURE: Restrict access to the spill area. If safe to do so, increase ventilation by opening the fume hood sash.

  • PROTECT: Don the appropriate spill-level PPE as detailed in the table above.

  • CONTAIN & CLEAN: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[4][13] Do not use combustible materials.

  • COLLECT: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • DECONTAMINATE: Clean the spill area with a detergent solution and then rinse. All cleaning materials must be disposed of as hazardous waste.

  • DISPOSE: The sealed container must be labeled "HAZARDOUS WASTE: (Z)-Octadec-9-en-1-yl methanesulfonate" and disposed of according to institutional and local regulations.[14]

Waste Disposal Protocol
  • Segregation: All items that come into direct contact with the compound—gloves, gowns, weigh boats, pipette tips, absorbent pads—are considered hazardous waste.

  • Containerization:

    • Solid Waste: Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Never pour methanesulfonate waste down the drain.[13][15]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.[5][14]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_exposure Exposure Potential cluster_ppe PPE Ensemble start Task Assessment spill_node Spill Scenario? start->spill_node Evaluate Task conc Neat Compound or High Concentration? aerosol Aerosolization Risk? conc->aerosol Yes level1 Standard PPE: - Double Nitrile Gloves - Gown - Goggles conc->level1 No (Dilute Solution) aerosol->level1 No level2 Enhanced PPE: - Standard PPE - Face Shield - N95 Respirator aerosol->level2 Yes (e.g., Weighing) spill Spill Response PPE: - Full Body Suit - Heavy Duty Gloves - Face Shield & Goggles - Cartridge Respirator spill_node->conc No spill_node->spill Yes

Caption: Decision workflow for selecting appropriate PPE when handling (Z)-Octadec-9-en-1-yl methanesulfonate.

References

  • Methyl methanesulfonate - Santa Cruz Biotechnology . Santa Cruz Biotechnology. [Link]

  • (Z)-Octadec-9-en-1-yl methanesulfonate, 500 mg . Carl ROTH. [Link]

  • Ethyl Methanesulfonate - SAFETY DATA SHEET . Molecular Toxicology Inc. [Link]

  • Methyl Methanesulfonate - PubChem . National Institutes of Health. [Link]

  • Ethyl methanesulfonate - Safety Data Sheet . Chem-Supply. [Link]

  • Safety Data Sheet - Carl ROTH . Carl ROTH. [Link]

  • Chemotherapy Protection . HALYARD. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS . Halyard Health. [Link]

  • Personal Protective Equipment - Chemical and Biological Terrorism . NCBI Bookshelf. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage . The Royal Marsden NHS Foundation Trust. [Link]

  • Safety Data Sheet: (Z)-octadec-9-enol . Chemos GmbH & Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.